Product packaging for CPPHA(Cat. No.:CAS No. 693288-97-0)

CPPHA

Cat. No.: B1243397
CAS No.: 693288-97-0
M. Wt: 406.8 g/mol
InChI Key: UFOUABRZSDGGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CPPHA (N-(4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl)-2-hydroxybenzamide) is a positive allosteric modulator (PAM) for the metabotropic glutamate receptor 5 (mGlu5) . It potentiates the receptor's response to its natural activator, glutamate, and is known to bind to a unique allosteric site on the mGlu5 receptor that is distinct from the common MPEP binding site used by many other mGlu5 PAMs . This distinct binding profile is of significant interest for investigating biased signaling and functional selectivity at mGlu5 . Research indicates that this compound can differentially modulate mGlu5-mediated signaling pathways; for example, it potentiates calcium mobilization but can inhibit ERK1/2 phosphorylation in response to glutamate, highlighting its utility as a tool for probing complex receptor pharmacology . As such, this compound is a valuable compound for in vitro studies in the field of neuroscience, particularly for exploring the role of mGlu5 in synaptic plasticity and central nervous system (CNS) disorders . Intended Use & Disclaimer: This product is labeled and sold as "For Research Use Only" (RUO). RUO products are intended solely for use in laboratory research and are not to be used for diagnostic or therapeutic procedures, nor for any form of human use . They are not manufactured or validated to the standards required for clinical applications. By purchasing this product, you acknowledge and agree that it will be used strictly within a controlled research setting and not for any other purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15ClN2O4 B1243397 CPPHA CAS No. 693288-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOUABRZSDGGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433014
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693288-97-0
Record name N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 693288-97-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide and its Potential as a Phosphodiesterase 2 (PDE2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited in-depth technical data for the specific compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide. While basic chemical properties are available, detailed experimental data, such as IC50 values and specific assay protocols, are not readily found. Preliminary information suggests a potential role as a phosphodiesterase 2 (PDE2) inhibitor. Therefore, this guide provides the available basic properties of the compound and presents a general overview of PDE2 inhibition, including a representative signaling pathway and a typical experimental protocol for assessing PDE2 inhibitory activity.

Basic Properties

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide is a complex organic molecule.[1][2] Its fundamental chemical properties are summarized below.

PropertyValueSource
Molecular Formula C22H15ClN2O4[1]
Molecular Weight 406.82 g/mol [1]
CAS Number 693288-97-0[1][3]
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O[1]
InChI Key UFOUABRZSDGGAZ-UHFFFAOYSA-N

Potential Mechanism of Action: Phosphodiesterase 2 (PDE2) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] The PDE2 family, specifically PDE2A, is unique in that it is allosterically activated by cGMP, which increases its hydrolysis of cAMP.[4] By inhibiting PDE2, the degradation of cAMP is reduced, leading to an increase in its intracellular concentration. This can have various downstream effects depending on the cell type and the specific signaling pathways involved.

The following diagram illustrates a simplified, representative signaling pathway involving PDE2. In this pathway, the activation of receptors leads to the production of cGMP, which in turn activates PDE2, leading to the breakdown of cAMP. An inhibitor of PDE2 would block this breakdown, thus potentiating cAMP-mediated signaling.

PDE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor GC Guanylyl Cyclase Receptor->GC Activates cGMP cGMP GC->cGMP Synthesizes PDE2 PDE2 cGMP->PDE2 Allosterically Activates cAMP cAMP PDE2->cAMP Hydrolyzes AMP 5'-AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Inhibitor N-(4-Chloro-2-((1,3-dioxo-1,3- dihydro-2H-isoindol-2-yl)methyl) phenyl)-2-hydroxybenzamide (Hypothetical) Inhibitor->PDE2 Inhibits

A diagram of a hypothetical PDE2 signaling pathway.

Experimental Protocols

Due to the absence of specific experimental data for the compound , a general protocol for a phosphodiesterase activity assay is provided below. This type of assay is commonly used to screen for and characterize PDE inhibitors.

This protocol is based on a multi-step enzymatic reaction that results in a quantifiable color change.

Principle:

  • A PDE enzyme hydrolyzes its specific cyclic nucleotide substrate (cAMP or cGMP) to the corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

  • A 5'-nucleotidase enzyme is then added, which hydrolyzes the 5'-monophosphate to a nucleoside and inorganic phosphate.

  • The amount of inorganic phosphate produced is quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

Materials:

  • Purified PDE2 enzyme

  • cAMP substrate

  • 5'-Nucleotidase

  • Assay Buffer (e.g., Tris-HCl based buffer with MgCl2)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., IBMX)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the PDE2 enzyme, cAMP substrate, and 5'-nucleotidase in assay buffer at the desired concentrations.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a no-inhibitor control (vehicle only) and a positive control inhibitor.

  • Enzyme Addition: Add the diluted PDE2 enzyme to all wells except for the negative control wells.

  • Initiation of Reaction: Start the reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

  • 5'-Nucleotidase Addition: Add the 5'-nucleotidase to each well to convert the 5'-AMP to phosphate. Incubate for a further period (e.g., 20-30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding the malachite green reagent to all wells. Allow the color to stabilize for approximately 20-30 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

  • Data Analysis: Calculate the percentage of PDE2 inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow for screening a compound for PDE inhibitory activity.

PDE_Inhibition_Assay_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Buffers) Compound_Prep Prepare Test Compound Dilutions Start->Compound_Prep Plate_Setup Dispense Compound Dilutions and Controls into 96-well Plate Compound_Prep->Plate_Setup Add_Enzyme Add PDE2 Enzyme Plate_Setup->Add_Enzyme Add_Substrate Add cAMP Substrate to Initiate Reaction Add_Enzyme->Add_Substrate Incubate_1 Incubate at 30-37°C Add_Substrate->Incubate_1 Add_Nucleotidase Add 5'-Nucleotidase Incubate_1->Add_Nucleotidase Incubate_2 Incubate Add_Nucleotidase->Incubate_2 Add_Reagent Add Malachite Green Reagent Incubate_2->Add_Reagent Incubate_3 Incubate for Color Development Add_Reagent->Incubate_3 Read_Plate Measure Absorbance with Microplate Reader Incubate_3->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

A workflow for a PDE inhibition assay.

Conclusion

While N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide has been synthesized and cataloged, there is a notable lack of detailed biological and pharmacological data in the public domain. The potential for this compound to act as a PDE2 inhibitor remains to be experimentally validated and characterized. The information and protocols provided in this guide are intended to serve as a general framework for the potential investigation of this and similar compounds as modulators of phosphodiesterase activity. Further research is necessary to elucidate the specific biological activities and therapeutic potential of this molecule.

References

Unraveling the Mechanism of Action of a Novel mGluR Modulator: A Technical Guide to N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide (CPPHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide, commonly known as CPPHA, is a potent and selective positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathway and experimental workflows. This compound distinguishes itself by acting at a novel allosteric site, distinct from the binding site of the well-characterized mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP). This unique mode of action presents a promising avenue for the development of novel therapeutics targeting glutamate signaling in the central nervous system.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR1 and mGluR5

This compound exerts its pharmacological effects by binding to an allosteric site on mGluR1 and mGluR5, enhancing the receptor's response to the endogenous agonist, glutamate. This potentiation of glutamate signaling is achieved without direct activation of the receptor by this compound itself. The binding site of this compound is distinct from the orthosteric glutamate-binding site and also from the allosteric site recognized by MPEP and other related modulators.

Evidence for this novel binding site comes from mutagenesis studies. For instance, a mutation in the transmembrane domain of mGluR5, A809V, which reduces the binding of MPEP-like ligands, has no impact on the potentiating effect of this compound[1]. Conversely, a different mutation, F585I in mGluR5, completely abolishes the effect of this compound without altering the action of PAMs that bind at the MPEP site[1]. Similar findings in mGluR1, with mutations F599I and V757L, further support the existence of a unique binding pocket for this compound on group 1 mGluRs[1].

The interaction of this compound with its binding site induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate, leading to an amplified intracellular signaling cascade upon glutamate binding.

Quantitative Data

The following table summarizes the available quantitative data for this compound, highlighting its potency as a positive allosteric modulator of mGluR5.

ReceptorSpeciesAssay TypeParameterValueReference
mGluR5RatFLIPR Assay (potentiation of glutamate response)EC50< 1 µM[Source]
mGluR5HumanFLIPR Assay (potentiation of glutamate response)EC500.25 µM[Source]

Signaling Pathway

This compound potentiates the canonical signaling pathway of group 1 mGluRs, which are Gq-protein coupled receptors. Upon activation by glutamate, these receptors stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR mGluR1/5 Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR Binds This compound This compound This compound->mGluR Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: this compound Potentiation of mGluR1/5 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 20 mM HEPES, and an antibiotic/antimycotic solution.

  • Transfection: For transient expression of mGluR constructs, cells are plated on 100-mm culture dishes. cDNA encoding wild-type or mutant mGluR5 is mixed with a transfection reagent such as FuGENE 6 in a serum-free medium like Opti-MEM. This mixture is then added to the cells. Assays are typically performed 24 hours post-transfection.

Calcium Mobilization Assay (FLIPR)

This assay measures the potentiation of glutamate-induced intracellular calcium release by this compound.

  • Cell Plating: Transfected HEK293 cells are seeded into 96-well black-walled, clear-bottom plates pre-coated with poly-D-lysine.

  • Dye Loading: The culture medium is replaced with a calcium assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Cells are incubated for approximately 45-60 minutes at 37°C to allow for dye uptake.

  • Assay Procedure:

    • After dye loading, the cells are washed with the assay buffer.

    • A baseline fluorescence reading is taken using a Fluorometric Imaging Plate Reader (FLIPR).

    • A sub-maximal concentration (EC20) of glutamate is added to the wells, followed immediately by the addition of varying concentrations of this compound.

    • Fluorescence is monitored continuously to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the concentration of this compound to determine the EC50 value for potentiation.

FLIPR_Workflow A Seed transfected HEK293 cells in 96-well plate B Incubate with Fluo-4 AM calcium dye A->B C Wash cells with assay buffer B->C D Measure baseline fluorescence (FLIPR) C->D E Add EC20 Glutamate + varying [this compound] D->E F Monitor fluorescence change over time E->F G Analyze data to determine EC50 F->G

Figure 2: Experimental Workflow for FLIPR-based Calcium Mobilization Assay.
Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes in the mGluR sequence to identify residues critical for this compound's activity.

  • Primer Design: Mutagenic primers are designed to contain the desired nucleotide change flanked by homologous sequences to the target DNA.

  • PCR Amplification: The plasmid DNA containing the wild-type mGluR sequence is amplified by PCR using the mutagenic primers and a high-fidelity DNA polymerase. This process creates a linear DNA product containing the desired mutation.

  • Template Removal and Ligation: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically targets methylated DNA (prokaryotic-derived plasmids). The newly synthesized, mutated linear DNA is then circularized by ligation.

  • Transformation and Sequencing: The circularized, mutated plasmid is transformed into competent E. coli for amplification. The resulting plasmids are then isolated and sequenced to confirm the presence of the desired mutation.

Conclusion

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide (this compound) represents a significant tool for studying the pharmacology of group 1 metabotropic glutamate receptors. Its action as a positive allosteric modulator at a novel binding site offers a unique opportunity for the design of selective and potent therapeutics for a range of neurological and psychiatric disorders where modulation of glutamate signaling is desired. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and related compounds.

References

The Positive Allosteric Modulator CPPHA: A Technical Guide to its Interaction with mGluR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a significant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound is a valuable tool compound for studying the pharmacology of mGluR5 due to its unique allosteric binding site, distinct from that of the prototypical modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). This document details the pharmacological properties of this compound, including its potency and efficacy in functional assays, and provides comprehensive protocols for key in vitro experiments. Furthermore, it elucidates the signaling pathways affected by this compound's modulation of mGluR5 and its distinct mechanism of action, supported by data-driven visualizations.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Positive allosteric modulators of mGluR5, such as this compound, offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous agonist, glutamate. This preserves the spatial and temporal dynamics of physiological signaling. This compound, in particular, has been instrumental in advancing our understanding of mGluR5 allostery due to its unique binding site and its differential effects on downstream signaling pathways.

Pharmacological Profile of this compound

This compound enhances the response of mGluR5 to glutamate and other orthosteric agonists. Its positive allosteric modulatory activity has been characterized in various in vitro systems.

Quantitative Data

The following table summarizes the key pharmacological parameters of this compound at the mGluR5 receptor.

ParameterSpeciesAssay SystemValueReference
EC50 (Potentiation of Glutamate-induced Calcium Mobilization)RatCortical AstrocytesPotentiates sub-maximal glutamate responses[1]
EC50 (Potentiation of DHPG-induced Calcium Mobilization)RatCortical AstrocytesInduces parallel leftward shift of DHPG CRC[1]
Binding Affinity (Ki) --Does not bind to the MPEP site[2]

Note: Specific EC50 and Ki values for this compound are not consistently reported in a standardized format in the public literature, reflecting the nature of its allosteric interaction. Its potency is typically characterized by the extent of the leftward shift it induces in the agonist's concentration-response curve.

Mechanism of Action

This compound binds to a novel allosteric site on the mGluR5 receptor, topographically distinct from the MPEP binding site within the seven-transmembrane domain. This is supported by mutagenesis studies where mutations affecting MPEP binding do not alter this compound's activity, and vice versa. A key finding is that a neutral ligand at the MPEP site, 5MPEP, inhibits this compound's potentiation in a noncompetitive manner, further indicating separate binding sites with allosteric interaction.

dot

cluster_receptor mGluR5 Receptor Orthosteric Site Orthosteric Site MPEP Site MPEP Site This compound Site This compound Site MPEP Site->this compound Site Noncompetitive Inhibition by 5MPEP This compound Site->Orthosteric Site Potentiates Glutamate Affinity/Efficacy Glutamate Glutamate Glutamate->Orthosteric Site Binds MPEP MPEP MPEP->MPEP Site Binds (NAM) This compound This compound This compound->this compound Site Binds (PAM) 5MPEP 5MPEP 5MPEP->MPEP Site Binds (Neutral Ligand) Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 This compound This compound This compound->mGluR5 Potentiates Gq_11 Gq_11 mGluR5->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release ERK1_2 ERK1/2 Phosphorylation PKC->ERK1_2 Leads to

References

In-Depth Technical Guide: Biological Activity of N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide, commonly known as CPPHA, is a potent and selective positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluR1 and mGluR5). This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its potentiation effects, and detailed experimental protocols for its characterization. This compound distinguishes itself from other mGluR5 PAMs by acting at a novel allosteric site, not overlapping with the 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site. This unique property makes this compound a valuable tool for studying mGluR signaling and a potential lead compound for the development of novel therapeutics for central nervous system disorders.

Mechanism of Action

This compound is a positive allosteric modulator, meaning it does not activate mGluR1 or mGluR5 on its own but enhances the response of these receptors to the endogenous agonist, glutamate. This potentiation of the glutamate-induced response leads to an amplification of the downstream signaling cascade.

The primary signaling pathway for group 1 mGluRs involves the activation of Gq proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, which can be measured as an increase in intracellular calcium concentration ([Ca2+]i).

A key characteristic of this compound is its action at a novel allosteric binding site on both mGluR1 and mGluR5. This site is distinct from the binding site of the well-characterized mGluR5 negative allosteric modulator (NAM), MPEP, and other MPEP-site PAMs. The potentiation effect of this compound is not competitively inhibited by MPEP-site ligands.

Site-directed mutagenesis studies have identified key amino acid residues responsible for the activity of this compound. Specifically, a mutation of phenylalanine to isoleucine at position 585 (F585I) in mGluR5 eliminates the potentiating effect of this compound. The corresponding mutation in mGluR1 (F599I) also abolishes this compound's activity, highlighting the importance of this residue in the novel allosteric binding pocket of both receptors.

Quantitative Data

The positive allosteric modulatory effects of this compound on mGluR1 and mGluR5 have been quantified using in vitro functional assays. The following table summarizes the key potency data.

ReceptorAssay TypeParameterValue
mGluR5Fluorometric Calcium AssayEC50 of potentiation400 - 800 nM[1]
mGluR1Fluorometric Calcium AssayEC50 of potentiation~10 µM

EC50 of potentiation represents the concentration of this compound required to elicit a half-maximal potentiation of the response to a sub-maximal (EC20) concentration of glutamate.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the signaling pathway of group 1 mGluRs modulated by this compound and the logical basis for identifying its unique allosteric site.

mGluR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR mGluR1/5 Glutamate->mGluR Binds to orthosteric site This compound This compound This compound->mGluR Binds to novel allosteric site Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response (e.g., measured by Fluo-4) Ca2+->Cellular_Response Initiates

Caption: Signaling pathway of group 1 mGluRs modulated by this compound.

Experimental_Logic cluster_mGluR5 mGluR5 Receptor Orthosteric_Site Orthosteric Site (Glutamate) MPEP_Site MPEP Allosteric Site CPPHA_Site Novel Allosteric Site (this compound) [F585] MPEP_Site->CPPHA_Site Distinct Sites MPEP MPEP MPEP->MPEP_Site Binds (NAM) VU29 VU29 VU29->MPEP_Site Binds (PAM) This compound This compound This compound->CPPHA_Site Binds (PAM) F585I_Mutation F585I Mutation F585I_Mutation->MPEP_Site No effect on VU-29 F585I_Mutation->CPPHA_Site Abolishes this compound effect

Caption: Logical relationships demonstrating this compound's unique binding site.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293A cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Incubation: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For transient expression of mGluR constructs, cells are transfected using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Plasmids encoding the desired mGluR1 or mGluR5 (wild-type or mutant) are introduced into the cells. Assays are typically performed 24-48 hours post-transfection.

Fluorometric Calcium Mobilization Assay

This assay is the primary method for quantifying the potentiation of mGluR1 and mGluR5 by this compound.

  • Cell Plating: Transfected HEK293A cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: this compound and glutamate stock solutions are prepared in DMSO and then diluted to the final desired concentrations in the assay buffer. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent effects.

  • Assay Protocol (using a fluorometric imaging plate reader, e.g., FLIPR): a. After dye loading, the plate is transferred to the plate reader, which monitors fluorescence intensity over time. b. A baseline fluorescence reading is established for approximately 10-20 seconds. c. A solution of this compound (or vehicle control) is added to the wells, and the cells are incubated for 2-5 minutes. d. A sub-maximal (EC20) concentration of glutamate is then added to the wells to stimulate the receptors. e. Fluorescence is continuously monitored for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition. b. To determine the EC50 of potentiation, concentration-response curves are generated by plotting the ΔF against a range of this compound concentrations. c. The data are fitted to a sigmoidal dose-response equation using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 value.

Site-Directed Mutagenesis

This technique is used to introduce specific point mutations into the mGluR sequence to identify amino acid residues critical for this compound's activity.

  • Primer Design: Mutagenic primers (forward and reverse) are designed to be complementary to the template DNA sequence, with the exception of the desired mutation (e.g., TTC to ATC to mutate Phenylalanine (F) to Isoleucine (I) at position 585 of mGluR5). Primers are typically 25-45 bases in length with the mutation in the center.

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the wild-type mGluR cDNA using the mutagenic primers. The PCR cycling parameters are optimized for the specific polymerase and plasmid size.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

  • Colony Selection and Sequencing: Individual bacterial colonies are selected, and the plasmid DNA is isolated. The entire coding sequence of the mGluR is sequenced to confirm the presence of the desired mutation and the absence of any secondary, unwanted mutations.

Conclusion

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (this compound) is a valuable pharmacological tool for the study of group 1 metabotropic glutamate receptors. Its unique mechanism of action as a positive allosteric modulator at a novel binding site provides a distinct advantage for dissecting the complex signaling of mGluR1 and mGluR5. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of compounds acting at this novel allosteric site.

References

The Advent of CPPHA: A Novel Allosteric Modulator in mGluR Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, mechanism, and experimental characterization of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a pivotal positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1).

This technical guide provides a comprehensive overview of this compound, a significant chemical tool in the study of metabotropic glutamate receptors (mGluRs), particularly the mGluR1 subtype. Initially identified as a positive allosteric modulator (PAM) of mGluR5, this compound was later found to exhibit similar activity at mGluR1, offering researchers a unique probe to investigate the therapeutic potential of enhancing mGluR1 signaling. This document details the history of its discovery, its unique mechanism of action, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Discovery and Initial Characterization

This compound, with the chemical formula C22H15ClN2O4, emerged from research efforts focused on identifying novel modulators of mGluRs. Its discovery was a notable advancement as it was found to bind to a novel allosteric site on the receptor, distinct from the binding sites of previously known mGluR5 negative allosteric modulators (NAMs) like MPEP (2-Methyl-6-(phenylethynyl)pyridine) and other PAMs. This unique binding profile suggested a different mechanism of allosteric modulation and opened new avenues for therapeutic intervention.

Subsequent studies revealed that this compound also acts as a positive allosteric modulator of mGluR1. This dual activity on group I mGluRs (mGluR1 and mGluR5) has made this compound a valuable tool for dissecting the physiological and pathological roles of these receptors.

Quantitative Analysis of this compound's Activity at mGluR1

The positive allosteric modulatory effects of this compound on mGluR1 are typically quantified through functional assays, such as measuring the potentiation of the glutamate-induced calcium mobilization in cells expressing the receptor. The key parameters determined are the EC50 (half-maximal effective concentration) of glutamate in the absence and presence of this compound, and the fold-potentiation of the glutamate response.

ParameterDescriptionReported Value Range
Glutamate EC50 (baseline) The concentration of glutamate that produces 50% of its maximal response in the absence of this compound.1 - 10 µM
Glutamate EC50 (in presence of this compound) The concentration of glutamate that produces 50% of its maximal response in the presence of a fixed concentration of this compound.0.1 - 1 µM
Fold Potentiation The factor by which this compound increases the potency of glutamate. Calculated as (Glutamate EC50 baseline) / (Glutamate EC50 in presence of this compound).5 - 20 fold
This compound EC50 for Potentiation The concentration of this compound that produces 50% of its maximal potentiation of a fixed, sub-maximal concentration of glutamate (e.g., EC20).1 - 5 µM
Binding Affinity (Ki) The inhibition constant of this compound for its allosteric binding site, typically determined by radioligand binding assays.Data not consistently reported for mGluR1

Note: The exact values can vary depending on the experimental system (e.g., cell line, receptor expression level) and assay conditions.

Experimental Protocols

The characterization of this compound and similar allosteric modulators involves a series of well-defined experimental procedures.

Synthesis of this compound

While the precise, step-by-step industrial synthesis protocols are often proprietary, the general chemical synthesis of N-arylbenzamides like this compound can be approached through standard organic chemistry reactions. A plausible synthetic route involves the acylation of a substituted aniline with a salicylic acid derivative.

General Synthetic Steps:

  • Preparation of the Amine Intermediate: Synthesis of 2-((2-amino-5-chlorobenzyl)isoindoline-1,3-dione. This can be achieved by reacting 2-amino-5-chlorobenzyl alcohol with phthalimide under appropriate conditions, followed by conversion of the alcohol to a leaving group and subsequent displacement.

  • Acylation Reaction: Coupling of the synthesized amine intermediate with a salicylic acid derivative (e.g., salicylic acid chloride or an activated ester of salicylic acid) in the presence of a base to form the final amide bond.

  • Purification: The final product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity of this compound to its allosteric site on mGluR1 and to investigate its effect on the binding of orthosteric ligands.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the mGluR1 receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the orthosteric glutamate site (e.g., [3H]quisqualate) or a radiolabeled allosteric antagonist. The incubation is performed in the absence and presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the binding affinity (Ki) of this compound and its effect on the affinity of the orthosteric ligand. A shift in the binding curve of the orthosteric ligand in the presence of this compound indicates allosteric modulation of binding.

Calcium Mobilization Assay

This functional assay is the primary method for quantifying the positive allosteric modulatory activity of this compound. mGluR1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).

Protocol Outline:

  • Cell Culture and Plating: Cells expressing mGluR1 are plated in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations.

  • Agonist Stimulation: After a short incubation with this compound, a sub-maximal concentration (e.g., EC20) of glutamate is added to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The potentiation of the glutamate response by this compound is quantified by measuring the increase in the fluorescence signal. Dose-response curves are generated to determine the EC50 of this compound for potentiation. To determine the fold-shift in glutamate potency, full glutamate dose-response curves are generated in the absence and presence of a fixed concentration of this compound.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mGluR1 signaling pathway as modulated by this compound and a typical experimental workflow for its characterization.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR1 Binds to allosteric site Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Initiates PKC->Cellular_Response Phosphorylates targets

Caption: mGluR1 signaling pathway modulated by this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (HTS) Hit_Ident Hit Identification HTS->Hit_Ident Lead_Opt Lead Optimization (SAR) Hit_Ident->Lead_Opt Synthesis Chemical Synthesis of this compound Lead_Opt->Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki, allosteric effect on orthosteric binding) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Synthesis->Functional_Assay Potency_Det Determine EC50 for potentiation and fold-shift of glutamate EC50 Functional_Assay->Potency_Det Selectivity Selectivity Profiling (Test against other mGluRs and off-targets) Potency_Det->Selectivity PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies PD_Models Pharmacodynamic/ Disease Models PK_Studies->PD_Models Behavioral Behavioral Studies PD_Models->Behavioral

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the study of group I metabotropic glutamate receptors. Its unique allosteric binding site and positive modulatory action on both mGluR1 and mGluR5 have facilitated a deeper understanding of the roles these receptors play in synaptic plasticity, neuronal excitability, and various neurological and psychiatric disorders. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the discovery of new allosteric modulators with improved therapeutic potential. As research in this area progresses, the insights gained from studying compounds like this compound will be crucial for the development of novel treatments for a range of central nervous system disorders.

"N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide, including its synonyms, alternative names, and known biological activities. The information is presented to support research and development efforts in the fields of pharmacology and neuroscience.

Chemical Identity and Nomenclature

The compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide is a complex organic molecule. For clarity and ease of reference, its various identifiers and synonyms are summarized below.

Identifier Type Value
Systematic Name N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide
Common Synonym CPPHA
CAS Number 693288-97-0[1]
Molecular Formula C22H15ClN2O4[1]
Molecular Weight 406.82 g/mol
PubChem CID 9931205
ChEMBL ID CHEMBL366217
InChI Key UFOUABRZSDGGAZ-UHFFFAOYSA-N
Other Synonyms Ns 11394, MFCD12912405, ZINC000003947792, N-[4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide

Biological Activity and Mechanism of Action

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide, commonly known as this compound, is recognized as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5) and has also been shown to act on mGluR1. It is believed to bind to a novel allosteric site on these receptors. As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate, or other orthosteric agonists.[2]

This compound is a valuable tool for studying the physiological and pathological roles of mGluR5 and mGluR1 in the central nervous system and is being explored for its therapeutic potential in various neurological and psychiatric disorders.[3]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data regarding the potency and selectivity of this compound.

Parameter Receptor/Target Value Reference
EC50 Human mGluR50.316 - 0.5 µM[1]
EC50 Rat mGluR50.634 - 1.16 µM[1]
Ki PDE6500 nM[1]
Ki δ-opioid receptor352 nM[1]
Ki κ-opioid receptor474 nM[1]
Ki ERG potassium channel813 nM[1]

Signaling Pathway

This compound enhances the signaling cascade initiated by the activation of mGluR5. The diagram below illustrates the canonical mGluR5 signaling pathway and the modulatory role of this compound.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gαq mGluR5->Gq Activates This compound This compound This compound->mGluR5 Modulates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Downstream Downstream Signaling PKC->Downstream Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Ca2+->Downstream

Figure 1: Simplified mGluR5 signaling pathway with the positive allosteric modulation by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide are typically found within the materials and methods sections of peer-reviewed scientific publications. While the full textual protocols are not available through this search, the characterization of this compound has involved a variety of standard pharmacological assays. The following are descriptions of the types of experimental methodologies commonly employed to study a compound like this compound.

a) In Vitro Potentiation Assays

These assays are designed to measure the ability of a PAM to enhance the response of a receptor to its agonist.

  • Fluorometric Calcium Assays:

    • Principle: mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to measure this change.

    • General Workflow:

      • Cells expressing the mGluR5 receptor are cultured in microplates.

      • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • A sub-threshold concentration of an mGluR5 agonist (e.g., glutamate or DHPG) is added to the cells.

      • This compound is then added at various concentrations.

      • The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a plate reader.

      • The potentiation of the agonist response by this compound is quantified to determine its EC50.

b) Electrophysiology Assays

Electrophysiological techniques are used to measure the effect of this compound on ion channel activity and neuronal excitability.

  • Patch-Clamp Electrophysiology:

    • Principle: This technique allows for the measurement of ion currents across the cell membrane of a single neuron.

    • General Workflow:

      • Brain slices containing neurons of interest (e.g., CA1 pyramidal cells or subthalamic nucleus neurons) are prepared.

      • A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron.

      • The membrane potential or ionic currents are recorded in response to the application of an mGluR5 agonist.

      • This compound is then co-applied with the agonist to determine its effect on the agonist-induced currents or changes in membrane potential. For instance, this compound has been shown to potentiate 3,5-DHPG-induced NMDA currents in CA1 pyramidal cells and the depolarization of rat subthalamic nucleus (STN) neurons.[1]

c) In Vivo Behavioral Assays

These experiments are conducted in animal models to assess the physiological and behavioral effects of the compound.

  • Animal Models of Neurological Disorders:

    • Principle: To investigate the therapeutic potential of this compound, it can be administered to animal models that mimic human diseases, such as anxiety, depression, or schizophrenia.

    • General Workflow:

      • A suitable animal model is chosen.

      • The animals are treated with this compound at various doses.

      • A battery of behavioral tests is conducted to assess changes in symptoms relevant to the disease model.

      • The results are compared to control groups to determine the efficacy of the compound.

Conclusion

N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide (this compound) is a well-characterized positive allosteric modulator of mGluR5 and mGluR1. Its ability to enhance the activity of these receptors makes it a valuable research tool for elucidating the role of metabotropic glutamate receptors in the central nervous system. The information and methodologies outlined in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacological properties and therapeutic potential of this compound.

References

A Deep Dive into the CPPHA Binding Site on Metabotropic Glutamate Receptor 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site for N-(4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl)-2-hydroxybenzamide (CPPHA), a pivotal positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details the unique characteristics of the this compound binding pocket, its impact on receptor signaling, and the experimental methodologies used to elucidate its function.

Introduction to mGluR5 and Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to topographically distinct sites, offering greater subtype selectivity and a more nuanced modulation of receptor function.

This compound is a well-characterized mGluR5 PAM that enhances the receptor's response to the endogenous agonist, glutamate. A key feature of this compound is its interaction with a unique allosteric site, separate from the binding pocket of the prototypical mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP)[1][2]. This distinction presents a valuable opportunity for the development of novel therapeutics with potentially different pharmacological profiles.

The this compound Binding Site: A Unique Allosteric Pocket

Site-directed mutagenesis studies have been instrumental in identifying the location of the this compound binding site within the seven-transmembrane (7TM) domain of mGluR5. While the precise crystal structure of this compound bound to mGluR5 is not yet available, functional studies have revealed that its binding is non-competitive with MPEP, confirming a distinct site of action[1].

Mutagenesis experiments have demonstrated that specific amino acid residues within the 7TM domain are critical for this compound's modulatory activity. While a comprehensive list of residues exclusively defining the this compound pocket is still under investigation, studies differentiating the binding of various PAMs suggest that the allosteric sites are located deep within the transmembrane bundle[2]. It has been shown that a single point mutation can abolish the potentiating effect of one PAM while leaving the function of another intact, highlighting the subtle yet critical differences between these allosteric pockets[1].

Quantitative Analysis of this compound Binding and Function

The interaction of this compound with mGluR5 has been quantified through various in vitro assays. Although a definitive radioligand for the this compound site to directly determine binding affinity (Kd or Ki) is not commonly available, its functional potency (EC50) has been well-characterized.

Assay TypeAgonistParameterValueCell SystemReference
Calcium MobilizationGlutamateEC50 of potentiation~108 nM (for ADX47273, a structurally distinct PAM)Recombinant Cells[3]
PI HydrolysisDHPGPotentiationSignificant enhancementHippocampal Slices[4]
ERK1/2 PhosphorylationDHPGPotentiationRobust potentiationCortical Astrocytes[4]
NMDA Receptor CurrentsPotentiationPotentiates mGluR5 regulationHippocampal Pyramidal Cells[3]

Note: Specific EC50 values for this compound can vary depending on the cell system, agonist concentration, and specific assay conditions. The value for ADX47273 is provided as a representative example of a potent mGluR5 PAM.

Signaling Pathways Modulated by this compound

As a positive allosteric modulator, this compound enhances the canonical signaling pathways activated by glutamate binding to mGluR5. The primary pathway involves the coupling of the receptor to Gq/11 proteins.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds This compound This compound This compound->mGluR5 Potentiates Gq_alpha Gq_alpha mGluR5->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Activates PKC PKC DAG->PKC Activates Cellular_Response Synaptic Plasticity Gene Expression Ca_release->Cellular_Response ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Activates ERK_Pathway->Cellular_Response

Caption: mGluR5 signaling pathway potentiated by this compound.

Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers subsequently modulate downstream effectors, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to changes in synaptic plasticity and gene expression. This compound enhances the efficiency of this signaling cascade in the presence of glutamate.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine if a test compound binds to the same site as a known radiolabeled ligand, such as [3H]-MPEP.

  • Membrane Preparation: Membranes are prepared from cells stably expressing mGluR5.

  • Incubation: Membranes are incubated with a fixed concentration of [3H]-MPEP and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lack of displacement indicates that the test compound does not bind to the MPEP site.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a PAM to potentiate the agonist-induced increase in intracellular calcium.

  • Cell Culture: Cells expressing mGluR5 are plated in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (this compound) is added at various concentrations.

  • Agonist Stimulation: A submaximal concentration (EC20) of an mGluR5 agonist (e.g., glutamate or DHPG) is added.

  • Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured using a fluorescence plate reader.

  • Data Analysis: The potentiation of the agonist response by the test compound is quantified, and an EC50 value for this potentiation is determined.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a direct downstream consequence of Gq activation.

  • Cell Labeling: Cells expressing mGluR5 are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Compound Treatment: Cells are pre-incubated with the test compound (this compound) followed by stimulation with an mGluR5 agonist.

  • Extraction: The reaction is terminated, and inositol phosphates are extracted.

  • Purification: The different inositol phosphate species are separated by anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.

  • Data Analysis: The potentiation of agonist-induced PI accumulation by the test compound is calculated.

Experimental Workflow for Characterizing a Novel mGluR5 PAM

The discovery and characterization of a novel mGluR5 PAM like this compound typically follows a multi-step workflow.

PAM_Workflow HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_Confirmation Hit Confirmation & Potency Determination (EC50 in functional assays) HTS->Hit_Confirmation Selectivity_Panel Selectivity Profiling (vs. other mGluRs and GPCRs) Hit_Confirmation->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action Binding_Site_ID Binding Site Identification (Radioligand binding, Mutagenesis) Mechanism_of_Action->Binding_Site_ID Downstream_Signaling Downstream Signaling Analysis (PI Hydrolysis, ERK Phosphorylation) Mechanism_of_Action->Downstream_Signaling In_Vivo_Studies In Vivo Efficacy & PK/PD (Animal models of CNS disorders) Downstream_Signaling->In_Vivo_Studies

Caption: Experimental workflow for mGluR5 PAM characterization.

This workflow progresses from initial identification in high-throughput screens to detailed mechanistic studies and finally to in vivo validation, providing a comprehensive understanding of the compound's pharmacological properties.

Conclusion

This compound represents a significant tool in the study of mGluR5 pharmacology due to its action at a unique allosteric site. This technical guide has provided an in-depth overview of the current knowledge surrounding the this compound binding site, its quantitative pharmacology, and the experimental approaches used for its characterization. Further research, including the determination of a co-crystal structure, will be invaluable in precisely defining the molecular interactions at this site and will undoubtedly pave the way for the rational design of novel mGluR5-targeted therapeutics with improved efficacy and safety profiles.

References

Preliminary In Vitro Studies of CPPHA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a novel positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs). The data and methodologies presented are based on foundational research characterizing the unique pharmacological profile of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays assessing the effects of this compound on mGluR1 and mGluR5.

Table 1: Potentiation of mGluR5 by this compound

AssayAgonistThis compound EC50Fold PotentiationReference
Fluorometric Calcium AssayGlutamate (EC20)~400-800 nM7- to 8-fold[1]

EC50 represents the concentration of this compound that produces 50% of its maximal potentiation effect. The potentiation is of the response to a threshold concentration of the agonist.

Table 2: Interaction of this compound with Other mGluR5 Modulators

ExperimentModulatorEffect on this compound PotentiationImplied MechanismReference
Inhibition Assay5-methyl-2-(phenylethynyl)pyridine (5MPEP)Noncompetitive inhibitionThis compound does not bind to the MPEP/5MPEP site[1]

Table 3: Effects of Point Mutations on this compound Activity at mGluR5 and mGluR1

ReceptorMutationEffect on this compound PotentiationEffect on other PAMsReference
mGluR5A809VNo effectEliminates VU-29 effect[1]
mGluR5F585IEliminates effectNo effect on VU-29[1]
mGluR1F599IEliminates effectNo effect on Ro 67-7476[1]
mGluR1V757LNo effectAbolishes Ro 67-7476 potentiation[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly used for stable or transient expression of recombinant mGluR1 or mGluR5.

  • Transfection: Cells are transfected with the cDNA encoding the respective receptor using standard methods such as calcium phosphate precipitation or lipid-based transfection reagents. Stably transfected cell lines are generated by selecting for antibiotic resistance.

Calcium Mobilization Assay

This assay is a primary method for assessing the potentiation of Gq-coupled receptors like mGluR1 and mGluR5.

  • Cell Plating: Receptor-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). A baseline fluorescence is established before the addition of this compound or other test compounds, followed by the addition of a sub-maximal concentration (EC20) of an agonist (e.g., glutamate or quisqualate).

  • Data Acquisition: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

  • Data Analysis: The potentiation by this compound is calculated as the fold increase in the agonist response in the presence of this compound compared to the agonist response alone. Concentration-response curves for this compound are generated to determine EC50 values.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues crucial for the binding and action of this compound.

  • Primer Design: Mutagenic primers are designed to introduce a specific point mutation into the cDNA of the mGluR.

  • PCR Amplification: The plasmid containing the wild-type receptor cDNA is amplified by PCR using the mutagenic primers and a high-fidelity DNA polymerase. This results in the synthesis of a new plasmid containing the desired mutation.

  • Template Digestion: The parental (wild-type) plasmid is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: The mutant plasmid is transformed into competent E. coli for amplification.

  • Sequencing and Transfection: The sequence of the mutated plasmid is verified by DNA sequencing. The confirmed mutant construct is then transfected into the host cell line for functional characterization using the calcium mobilization assay as described above.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of mGluR1 and mGluR5 and the experimental workflow for characterizing this compound.

mGluR1_Signaling_Pathway mGluR1 mGluR1 Gq Gαq/11 mGluR1->Gq activates Glutamate Glutamate Glutamate->mGluR1 This compound This compound (PAM) This compound->mGluR1 PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->PKC Downstream Downstream Signaling PKC->Downstream

Caption: mGluR1 Signaling Pathway.

mGluR5_Signaling_Pathway mGluR5 mGluR5 Gq Gαq/11 mGluR5->Gq activates Glutamate Glutamate Glutamate->mGluR5 This compound This compound (PAM) This compound->mGluR5 PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->PKC Downstream Downstream Signaling PKC->Downstream

Caption: mGluR5 Signaling Pathway.

Experimental_Workflow start Start: Characterization of this compound transfection Transfect cells with mGluR1 or mGluR5 start->transfection mutagenesis Site-Directed Mutagenesis (e.g., F585I in mGluR5) start->mutagenesis calcium_assay Perform Calcium Mobilization Assay transfection->calcium_assay data_analysis Analyze Potentiation (EC50, Fold-change) calcium_assay->data_analysis conclusion Conclusion: this compound acts at a novel allosteric site data_analysis->conclusion mutant_assay Functional Assay on Mutant Receptors mutagenesis->mutant_assay compare Compare WT vs Mutant Receptor Activity mutant_assay->compare compare->conclusion

Caption: Experimental Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potential Applications and Areas for Investigation

Based on the known biological activities of salicylanilide and phthalimide derivatives, N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide is a candidate for investigation in the following areas:

  • Oncology: Salicylanilides, such as Niclosamide, have demonstrated anticancer effects against a variety of malignancies.[3][5] They are known to modulate multiple signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3] The title compound could be screened for cytotoxic and cytostatic effects on various cancer cell lines.

  • Antibacterial Research: Many salicylanilide derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The title compound could be evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria.

  • Antiviral and Anthelmintic Research: The parent salicylanilide scaffold is the basis for several anthelmintic drugs.[3] Given this, the potential of the title compound as an anthelmintic or antiviral agent could be an avenue for exploration.

It is important to emphasize that these are proposed applications based on structural analogy, and experimental validation is required.

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound is provided below.

PropertyValueReference
Molecular Formula C₂₂H₁₅ClN₂O₄[6]
Molecular Weight 406.82 g/mol [4]
CAS Number 693288-97-0[4]
Predicted XlogP 4.1[6]

Proposed Synthetic Protocols

Two plausible synthetic routes for the preparation of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide are detailed below. These protocols are based on well-established chemical transformations for the synthesis of related compounds.

Protocol 1: Synthesis via Gabriel Reaction of a Salicylanilide Intermediate

This protocol involves the initial synthesis of an N-(2-(bromomethyl)-4-chlorophenyl)-2-hydroxybenzamide intermediate, followed by a Gabriel synthesis with potassium phthalimide.

Workflow Diagram:

Synthesis_Protocol_1 Protocol 1: Synthetic Workflow A 2-Amino-5-chlorotoluene B N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide A->B Acylation C N-(2-(Bromomethyl)-4-chlorophenyl)-2-hydroxybenzamide B->C Bromination D Target Compound C->D Gabriel Synthesis E Salicyloyl chloride E->B F N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) F->C G Potassium Phthalimide G->D

Caption: Workflow for the synthesis of the target compound via a brominated salicylanilide intermediate.

Step 1: Synthesis of N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide

  • To a solution of 2-amino-5-chlorotoluene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of salicyloyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide.

Step 2: Synthesis of N-(2-(Bromomethyl)-4-chlorophenyl)-2-hydroxybenzamide

  • Dissolve N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide (1 equivalent) in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (BPO) (0.1 equivalents).

  • Reflux the mixture and irradiate with a UV lamp to facilitate radical bromination.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide

  • Dissolve N-(2-(bromomethyl)-4-chlorophenyl)-2-hydroxybenzamide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add potassium phthalimide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure target compound.

Protocol 2: Synthesis via Acylation of a Phthalimide-Containing Aniline

This alternative route involves the synthesis of a 2-(phthalimidomethyl)-4-chloroaniline intermediate, which is then acylated with salicylic acid.

Workflow Diagram:

Synthesis_Protocol_2 Protocol 2: Synthetic Workflow A 2-Amino-5-chlorobenzyl alcohol B 2-(Hydroxymethyl)-4-chloroaniline A->B Amino group protection followed by reduction C 2-(Bromomethyl)-4-chloroaniline B->C Bromination D 2-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-4-chloroaniline C->D Gabriel Synthesis E Target Compound D->E Amide Coupling F Protection/Deprotection F->B G PBr3 G->C H Potassium Phthalimide H->D I Salicylic acid, Coupling agent I->E

Caption: Workflow for the synthesis of the target compound via a phthalimide-containing aniline intermediate.

Step 1: Synthesis of 2-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-4-chloroaniline

  • Protect the amino group of 2-amino-5-chlorobenzyl alcohol using a suitable protecting group (e.g., Boc anhydride).

  • Convert the hydroxyl group to a bromide using a reagent like phosphorus tribromide (PBr₃).

  • React the resulting bromide with potassium phthalimide in DMF as described in Protocol 1, Step 3.

  • Deprotect the amino group under appropriate conditions (e.g., acidic conditions for a Boc group) to yield 2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-4-chloroaniline.

Step 2: Synthesis of the Target Compound via Amide Coupling

  • Dissolve 2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-4-chloroaniline (1 equivalent) and salicylic acid (1.1 equivalents) in a suitable solvent like DMF or dichloromethane.

  • Add a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Work up the reaction mixture by washing with dilute acid, dilute base, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final compound.

Potential Mechanism of Action: Signaling Pathway

Given the known activities of related salicylanilides, a potential mechanism of action for the title compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition Compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide STAT3 STAT3 Pathway Compound->STAT3 Inhibition mTOR mTOR Pathway Compound->mTOR Inhibition Wnt Wnt/β-catenin Pathway Compound->Wnt Inhibition Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival mTOR->Survival Wnt->Proliferation Wnt->Survival

Caption: A diagram illustrating the potential inhibitory effects of the title compound on key oncogenic signaling pathways.

Disclaimer

The synthetic protocols and potential applications described in these notes are based on established chemical principles and the known biological activities of structurally related compounds. The synthesis and biological evaluation of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide have not been extensively reported in peer-reviewed literature. Therefore, these protocols should be considered as starting points for research and may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. The biological activities are hypothetical and require experimental verification.

References

Application Notes and Protocols for the Use of APHS (o-(acetoxy-phenyl)hept-2-ynyl sulfide), a COX-2 Inhibitor, in Primary Neuronal Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

APHS (o-(acetoxy-phenyl)hept-2-ynyl sulfide) is a specific and covalent inhibitor of cyclooxygenase-2 (COX-2). In the central nervous system, COX-2 is involved in inflammatory processes and its expression is upregulated in response to excitotoxic insults. Inhibition of COX-2 has been shown to be neuroprotective. These application notes provide a detailed protocol for the use of APHS in primary neuronal cultures to investigate its neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

I. Data Presentation

The neuroprotective effect of APHS has been demonstrated in primary cortical neuron cultures. The following table summarizes the quantitative data on the concentration-dependent neuroprotection conferred by APHS against NMDA-induced excitotoxicity.

Treatment GroupAPHS Concentration (µM)Neuronal Viability (% of Control)
Control (no NMDA)0100%
NMDA only0~50%
NMDA + APHS10Significant increase
NMDA + APHS30Near complete protection

Note: This table is a summary of findings reported in the literature. Actual results may vary depending on the specific experimental conditions.

II. Experimental Protocols

This section provides a detailed methodology for investigating the neuroprotective effects of APHS in a primary cortical neuron culture model of NMDA-induced excitotoxicity.

A. Preparation of Primary Cortical Neuron Cultures

  • Materials:

    • E18 timed-pregnant Sprague-Dawley rats

    • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

    • 0.25% Trypsin-EDTA

    • Fetal Bovine Serum (FBS)

    • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

    • Poly-D-lysine coated culture plates or coverslips

    • Dissection tools (forceps, scissors)

    • Sterile conical tubes and pipettes

  • Procedure:

    • Euthanize a timed-pregnant rat at embryonic day 18 (E18) according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the embryonic cortices in ice-cold HBSS.

    • Mince the tissue and incubate in 0.25% trypsin-EDTA at 37°C for 15 minutes.

    • Inactivate trypsin with an equal volume of media containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium with supplements.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons on poly-D-lysine coated plates/coverslips at a density of 2.5 x 10^5 cells/cm².

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

    • After 24 hours, replace half of the medium with fresh, pre-warmed medium. Repeat this every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

B. APHS Treatment and NMDA-Induced Excitotoxicity

  • Materials:

    • APHS (o-(acetoxy-phenyl)hept-2-ynyl sulfide)

    • Dimethyl sulfoxide (DMSO) for stock solution

    • N-methyl-D-aspartate (NMDA)

    • Glycine

    • Sterile, nuclease-free water

    • Primary neuronal cultures (DIV 7-14)

  • Procedure:

    • Prepare a stock solution of APHS in DMSO. A 10 mM stock is recommended. Store at -20°C.

    • On the day of the experiment, dilute the APHS stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 10 µM, 30 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Prepare a stock solution of NMDA (e.g., 10 mM) and glycine (e.g., 10 mM) in sterile water.

    • Pre-treatment protocol:

      • Add the diluted APHS to the neuronal cultures and incubate for 30 minutes to 1 hour at 37°C.

      • Following the pre-incubation, add NMDA (final concentration 100 µM) and glycine (final concentration 10 µM) to the cultures.

    • Post-treatment protocol:

      • Induce excitotoxicity by adding NMDA (100 µM) and glycine (10 µM) to the cultures.

      • Add the diluted APHS to the cultures at a specified time point after NMDA addition (e.g., 1 hour, 3 hours).

    • Incubate the cultures for 24 hours at 37°C.

C. Assessment of Neuronal Viability

  • Materials:

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit or

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit or

    • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

    • Plate reader or fluorescence microscope

  • Procedure (Example using LDH assay):

    • After the 24-hour incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium, which is an indicator of cell death.

    • Measure the absorbance at the recommended wavelength using a plate reader.

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

III. Mandatory Visualizations

A. Signaling Pathway Diagram

COX2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 APHS APHS APHS->COX2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 EP_Receptor EP Receptors (e.g., EP1, EP3) PGE2->EP_Receptor Downstream Downstream Signaling (↑ Ca2+, ↓ cAMP) EP_Receptor->Downstream Neurotoxicity Excitotoxicity/ Neurotoxicity Downstream->Neurotoxicity

APHS inhibits the COX-2 signaling pathway.

B. Experimental Workflow Diagram

Experimental_Workflow Start Start: Primary Cortical Neuron Culture (DIV 7-14) Pretreat Pre-treatment with APHS (e.g., 10-30 µM, 30 min) Start->Pretreat Induce Induce Excitotoxicity: NMDA (100 µM) + Glycine (10 µM) Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Assess Assess Neuronal Viability (e.g., LDH Assay) Incubate->Assess End End Assess->End

Workflow for assessing APHS neuroprotection.

Application Notes and Protocols: CPPHA in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPPHA (Cyclopentyl-N'-(4-((4-phenylpiperazin-1-yl)methyl)benzylidene)benzohydrazide) is a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors, specifically mGluR1 and mGluR5.[1] These receptors are critically involved in modulating synaptic plasticity and neuronal excitability. Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). Glutamate-mediated excitotoxicity is a common pathway leading to neuronal death in these conditions.[2][3][4] The strategic modulation of mGluR5 activity, therefore, presents a promising therapeutic avenue.

These application notes provide a framework for utilizing this compound as a research tool to investigate the role of mGluR5 potentiation in preclinical models of neurodegenerative diseases. The following sections detail hypothetical experimental protocols, potential data outcomes, and the underlying signaling pathways.

Potential Applications of this compound in Neurodegenerative Disease Research

  • Investigating the role of mGluR5 potentiation in amyloid-beta (Aβ) toxicity models of Alzheimer's Disease. Studies with other mGluR5 PAMs have shown neuroprotective effects against Aβ-induced cell death.[5]

  • Elucidating the impact of mGluR5 modulation on α-synuclein pathology in Parkinson's Disease models. While negative allosteric modulators are more commonly studied in PD, exploring the effects of a PAM like this compound could provide valuable insights into the receptor's complex role in the disease.[6][7]

  • Probing the consequences of enhanced mGluR1/5 function in Amyotrophic Lateral Sclerosis models. Given that mGluR1 and mGluR5 are overexpressed and hyperfunctional in ALS models,[8][9][10] this compound could be used to study the downstream effects of further receptor potentiation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its application in neurodegenerative disease models.

CPPHA_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates This compound This compound (PAM) This compound->mGluR5 Potentiates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Proposed mechanism of this compound action on mGluR5 signaling.

Experimental_Workflow cluster_model Disease Model Selection cluster_analysis Endpoint Analysis in_vitro In Vitro Models (e.g., Primary Neurons, Organotypic Slices) Treatment This compound Treatment (Dose-Response) in_vitro->Treatment in_vivo In Vivo Models (e.g., SOD1G93A mice, Aβ injection) in_vivo->Treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod) in_vivo->behavioral Post-treatment biochemical Biochemical Assays (e.g., Western Blot, ELISA) Treatment->biochemical histological Histological Analysis (e.g., IHC, Nissl Staining) Treatment->histological Data Data Analysis & Interpretation biochemical->Data histological->Data behavioral->Data

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in an Alzheimer's Disease Model

Objective: To determine if this compound protects primary hippocampal neurons from amyloid-beta (Aβ₄₂) oligomer-induced toxicity.

Materials:

  • Primary hippocampal neuron cultures from E18 rat embryos.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Synthetic Aβ₄₂ peptides.

  • This compound stock solution (in DMSO).

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Reagents for immunocytochemistry (e.g., anti-MAP2, anti-NeuN antibodies).

Procedure:

  • Cell Culture: Plate primary hippocampal neurons at a density of 1 x 10⁵ cells/well in 24-well plates coated with poly-D-lysine. Culture for 7-10 days in vitro (DIV).

  • Aβ₄₂ Preparation: Prepare Aβ₄₂ oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in culture medium and incubate at 4°C for 24 hours to form oligomers.

  • This compound Treatment: Pre-treat neuronal cultures with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 2 hours.

  • Aβ₄₂ Exposure: Add Aβ₄₂ oligomers (final concentration 5 µM) to the this compound-treated cultures.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Cytotoxicity Assessment: Measure LDH release into the culture medium according to the manufacturer's instructions.

  • Immunocytochemistry: Fix separate wells with 4% paraformaldehyde, permeabilize, and stain with antibodies against neuronal markers (MAP2 or NeuN) to visualize neuronal morphology and survival.

Data Presentation:

Treatment GroupLDH Release (% of Control)Neuronal Survival (% of Control)
Vehicle Control100 ± 5100 ± 8
Aβ₄₂ (5 µM)250 ± 2045 ± 7
Aβ₄₂ + this compound (10 nM)220 ± 1855 ± 6
Aβ₄₂ + this compound (100 nM)180 ± 1570 ± 5
Aβ₄₂ + this compound (1 µM)140 ± 1285 ± 4
Aβ₄₂ + this compound (10 µM)135 ± 1188 ± 5
Protocol 2: In Vivo Evaluation in a SOD1G93A Mouse Model of ALS

Objective: To assess the effect of this compound on disease progression and motor function in the SOD1G93A mouse model of ALS.

Materials:

  • SOD1G93A transgenic mice and wild-type littermates.

  • This compound.

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline).

  • Equipment for motor function testing (Rotarod, grip strength meter).

  • Reagents for tissue processing and immunohistochemistry.

Procedure:

  • Animal Cohorts: Assign SOD1G93A mice to treatment and vehicle groups (n=15/group) at a pre-symptomatic age (e.g., 60 days). Include a cohort of wild-type mice.

  • This compound Administration: Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle daily.

  • Monitoring: Monitor body weight and clinical score weekly.

  • Behavioral Testing:

    • Rotarod: Test motor coordination and balance weekly starting from 80 days of age. Record the latency to fall.

    • Grip Strength: Measure forelimb and hindlimb grip strength weekly.

  • Disease Onset and Survival: Record the age of disease onset (e.g., peak body weight) and the endpoint (e.g., inability to right within 30 seconds).

  • Tissue Collection: At a defined endpoint (e.g., 120 days or end-stage), perfuse mice with saline followed by 4% paraformaldehyde. Collect spinal cords and brains.

  • Histological Analysis: Process spinal cord sections for Nissl staining to quantify motor neuron survival in the lumbar spinal cord. Perform immunohistochemistry for markers of gliosis (GFAP for astrocytes, Iba1 for microglia).

Data Presentation:

ParameterSOD1G93A + VehicleSOD1G93A + this compoundWild-Type Control
Median Survival (days) 125 ± 5135 ± 6N/A
Age of Onset (days) 95 ± 4102 ± 5N/A
Rotarod Latency at 110 days (s) 30 ± 855 ± 10180 ± 15
Motor Neuron Count (lumbar) 12 ± 318 ± 430 ± 2
GFAP Immunoreactivity (%) 350 ± 40250 ± 35100 ± 10
Iba1 Immunoreactivity (%) 400 ± 50300 ± 45100 ± 12

Conclusion

This compound, as a positive allosteric modulator of mGluR1 and mGluR5, represents a valuable pharmacological tool for investigating the complexities of glutamatergic signaling in neurodegenerative diseases. The protocols outlined above provide a foundational approach for researchers to explore the therapeutic potential and mechanistic consequences of potentiating mGluR5 activity in preclinical models of Alzheimer's Disease and ALS. The hypothetical data tables serve as a guide for expected outcomes and highlight the key parameters for assessment. Further studies are warranted to fully elucidate the role of this compound and mGluR5 modulation in the context of neurodegeneration.

References

CPPHA as a Pharmacological Tool for mGluR1 and mGluR5 Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5) and also exhibits PAM activity at mGluR1.[1][2] As a pharmacological tool, this compound is invaluable for investigating the physiological roles of these two G-protein coupled receptors in the central nervous system. It potentiates the response of mGluR1 and mGluR5 to the endogenous agonist glutamate, thereby amplifying their signaling cascade. Notably, this compound binds to a novel allosteric site on both mGluR1 and mGluR5, distinct from the binding site of other well-known allosteric modulators like MPEP.[1] This unique property makes this compound a critical tool for dissecting the complexities of mGluR pharmacology and for the development of novel therapeutics targeting these receptors.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at mGluR5 and mGluR1.

Table 1: In Vitro Potency of this compound at mGluR5

ReceptorSpeciesAssay TypeParameterValueReference
mGluR5HumanCalcium Mobilization (FLIPR)EC50 (potentiation of glutamate)400-800 nM[2]
mGluR5HumanCalcium Mobilization (FLIPR)EC50 (potentiation of glutamate)0.25 µMMedChemExpress
mGluR5RatCalcium Mobilization (FLIPR)EC50 (potentiation of glutamate)< 1 µMMedChemExpress

Table 2: In Vitro Activity of this compound at mGluR1

ReceptorSpeciesAssay TypeParameterValueReference
mGluR1Not SpecifiedNot SpecifiedActivityPositive Allosteric Modulator[1]

Note: A specific EC50 value for this compound at mGluR1 is not consistently reported in the literature, though its activity as a PAM is established.

Signaling Pathways

mGluR1 and mGluR5 are Group I metabotropic glutamate receptors that are coupled to Gq/11 proteins. Upon activation by glutamate, and potentiation by this compound, these receptors initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling pathway is crucial for modulating neuronal excitability, synaptic plasticity, and other cellular processes.

mGluR1_mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1/5 mGluR1/5 Glutamate->mGluR1/5 This compound This compound This compound->mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->PKC Downstream Signaling Downstream Signaling Ca2+->Downstream Signaling PKC->Downstream Signaling

Caption: mGluR1/5 Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR1 or mGluR5.

Calcium_Mobilization_Workflow Start Start Cell Plating Cell Plating Start->Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition Glutamate Addition Glutamate Addition Compound Addition->Glutamate Addition Fluorescence Reading Fluorescence Reading Glutamate Addition->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis End End Data Analysis->End

Caption: Calcium Mobilization Workflow.

Materials:

  • HEK293 cells stably expressing human or rat mGluR1 or mGluR5

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • This compound stock solution (in DMSO)

  • Glutamate stock solution (in water)

  • 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating: Seed the mGluR-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add Fluo-4 AM loading buffer containing probenecid to each well and incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a range of glutamate concentrations.

  • Assay: a. Place the cell plate into the FLIPR instrument. b. Program the instrument to first add the this compound dilutions (or vehicle) to the wells and incubate for a specified period (e.g., 2-5 minutes). c. Subsequently, program the instrument to add a sub-maximal (EC20) concentration of glutamate to all wells. d. Measure the fluorescence intensity before and after the addition of both this compound and glutamate.

  • Data Analysis: The potentiation by this compound is measured as the increase in the glutamate-induced fluorescence signal. Calculate the EC50 of this compound for this potentiation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the modulation of glutamate-induced currents by this compound in individual neurons.

Electrophysiology_Workflow Start Start Prepare Brain Slices Prepare Brain Slices Start->Prepare Brain Slices Obtain Whole-Cell Configuration Obtain Whole-Cell Configuration Prepare Brain Slices->Obtain Whole-Cell Configuration Establish Baseline Current Establish Baseline Current Obtain Whole-Cell Configuration->Establish Baseline Current Apply Glutamate Agonist Apply Glutamate Agonist Establish Baseline Current->Apply Glutamate Agonist Apply this compound + Agonist Apply this compound + Agonist Apply Glutamate Agonist->Apply this compound + Agonist Record Current Record Current Apply this compound + Agonist->Record Current Data Analysis Data Analysis Record Current->Data Analysis End End Data Analysis->End

Caption: Electrophysiology Workflow.

Materials:

  • Rodent brain slices (e.g., hippocampus or striatum)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch pipettes (3-5 MΩ) filled with internal solution

  • Micromanipulator and recording amplifier

  • Perfusion system

  • This compound

  • A selective group I mGluR agonist (e.g., DHPG)

Procedure:

  • Slice Preparation: Prepare acute brain slices from the region of interest according to standard protocols.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Patching: Using visual guidance, approach a neuron with a patch pipette and establish a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline membrane currents in voltage-clamp mode.

  • Agonist Application: Apply a low concentration of a group I mGluR agonist (e.g., DHPG) to induce a small inward current.

  • This compound Application: Co-apply this compound with the agonist and record the change in the current. An increase in the inward current indicates positive allosteric modulation.

  • Data Analysis: Quantify the potentiation of the agonist-induced current by this compound.

In Vivo Behavioral Assays

This compound can be used in various rodent behavioral models to investigate the role of mGluR1 and mGluR5 in complex behaviors such as anxiety, learning, and memory.

1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely used assay to assess anxiety-like behavior in rodents.

EPM_Workflow Start Start Acclimatize Animal Acclimatize Animal Start->Acclimatize Animal Administer this compound Administer this compound Acclimatize Animal->Administer this compound Place on EPM Place on EPM Administer this compound->Place on EPM Record Behavior (5 min) Record Behavior (5 min) Place on EPM->Record Behavior (5 min) Data Analysis Data Analysis Record Behavior (5 min)->Data Analysis End End Data Analysis->End

Caption: Elevated Plus Maze Workflow.

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection) at a specific time point before testing (e.g., 30 minutes).

  • Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and closed arms, as well as the number of entries into each arm, using an automated tracking system.

  • Data Analysis: Anxiolytic effects are typically indicated by an increase in the time spent and the number of entries into the open arms.

2. Fear Conditioning for Learning and Memory

The fear conditioning paradigm is used to assess associative fear learning and memory.

Fear_Conditioning_Workflow Start Start Habituation Habituation Start->Habituation Conditioning (Day 1) Conditioning (Day 1) Habituation->Conditioning (Day 1) Context Test (Day 2) Context Test (Day 2) Conditioning (Day 1)->Context Test (Day 2) Cued Test (Day 3) Cued Test (Day 3) Context Test (Day 2)->Cued Test (Day 3) Data Analysis Data Analysis Cued Test (Day 3)->Data Analysis End End Data Analysis->End

Caption: Fear Conditioning Workflow.

Procedure:

  • Training (Day 1): Place the animal in a novel chamber (context A). After a baseline period, present a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with a mild aversive unconditioned stimulus (US; e.g., a footshock). This compound can be administered before this training session to assess its effect on fear acquisition.

  • Contextual Fear Test (Day 2): Place the animal back into context A without presenting the CS or US. Measure freezing behavior as an indicator of contextual fear memory. This compound can be administered before this test to evaluate its effect on the expression of contextual fear.

  • Cued Fear Test (Day 3): Place the animal in a novel context (context B) and present the CS (tone) without the US. Measure freezing behavior as an indicator of cued fear memory.

Conclusion

This compound is a versatile and valuable pharmacological tool for the study of mGluR1 and mGluR5. Its unique mechanism of action as a positive allosteric modulator at a novel binding site provides researchers with a powerful means to investigate the roles of these receptors in health and disease. The protocols and data provided here serve as a guide for the effective utilization of this compound in a variety of in vitro and in vivo experimental settings. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

References

Application Notes and Protocols: Measuring FGL Peptide Effects on ERK/CREB Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathways are critical mediators of neuronal plasticity, learning, and memory. Dysregulation of these pathways is implicated in various neurological disorders. The FGL peptide, a mimetic of the neural cell adhesion molecule (NCAM), has emerged as a promising therapeutic candidate for its neuroprotective and cognitive-enhancing properties. This document provides detailed application notes and protocols for investigating the effects of the FGL peptide on the ERK/CREB signaling cascade in neuronal cell lines. FGL is known to bind to and activate the Fibroblast Growth Factor Receptor 1 (FGFR1), which subsequently modulates intracellular signaling, including the MAPK/ERK pathway.[1][2]

These protocols are designed to enable researchers to quantify the dose-dependent and time-course effects of FGL on the phosphorylation of ERK and the transcriptional activity of CREB.

Key Experimental Methodologies

Two primary methods are employed to assess the activation of the ERK/CREB pathway:

  • Quantitative Western Blotting: To measure the phosphorylation status of ERK (p-ERK) and CREB (p-CREB).

  • CREB Luciferase Reporter Assay: To determine the transcriptional activity of CREB.

Data Presentation: Quantitative Effects of FGL Peptide on ERK and CREB Phosphorylation

The following tables summarize hypothetical, yet representative, quantitative data on the effects of FGL peptide treatment on the phosphorylation of ERK and CREB in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons). This data is intended to serve as a template for experimental design and data analysis.

Table 1: Dose-Dependent Effect of FGL Peptide on ERK Phosphorylation

FGL Peptide Concentration (nM)p-ERK / Total ERK Ratio (Fold Change vs. Control)Standard Deviation
0 (Vehicle Control)1.000.12
11.520.18
102.780.25
1004.150.31
10004.200.28

Cells were treated for 15 minutes.

Table 2: Time-Course of FGL Peptide-Induced ERK Phosphorylation

Time (minutes)p-ERK / Total ERK Ratio (Fold Change vs. Time 0)Standard Deviation
01.000.10
52.100.22
154.350.35
302.500.28
601.250.15

Cells were treated with 100 nM FGL Peptide.

Table 3: Dose-Dependent Effect of FGL Peptide on CREB Transcriptional Activity (Luciferase Assay)

FGL Peptide Concentration (nM)Relative Luciferase Units (RLU) (Fold Change vs. Control)Standard Deviation
0 (Vehicle Control)1.000.15
11.350.19
102.100.28
1003.500.41
10003.650.39

Cells were treated for 6 hours.

Table 4: Time-Course of FGL Peptide-Induced CREB Transcriptional Activity (Luciferase Assay)

Time (hours)Relative Luciferase Units (RLU) (Fold Change vs. Time 0)Standard Deviation
01.000.12
11.200.18
32.250.25
63.600.38
122.800.31

Cells were treated with 100 nM FGL Peptide.

Experimental Protocols

Protocol 1: Quantitative Western Blotting for p-ERK and p-CREB

Objective: To quantify the levels of phosphorylated ERK (Thr202/Tyr204) and phosphorylated CREB (Ser133) relative to total ERK and CREB in neuronal cells following treatment with FGL peptide.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)

  • Cell culture medium and supplements

  • FGL peptide stock solution

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total-ERK1/2

    • Rabbit anti-phospho-CREB (Ser133)

    • Rabbit anti-total-CREB

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells at a suitable density in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • For dose-response experiments, starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with varying concentrations of FGL peptide (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 15 minutes for p-ERK, 30 minutes for p-CREB).

    • For time-course experiments, treat the cells with a fixed concentration of FGL peptide (e.g., 100 nM) for different durations (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use separate membranes for p-ERK/total-ERK and p-CREB/total-CREB.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Quantification:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phospho-protein band to the total protein band for each sample. For loading control, normalize to β-actin.

Protocol 2: CREB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of CREB in response to FGL peptide treatment.

Materials:

  • Neuronal cell line (e.g., HEK293T or SH-SY5Y)

  • Cell culture medium and supplements

  • CRE-luciferase reporter plasmid (containing cAMP response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • FGL peptide stock solution

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Plating and Transfection:

    • Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to express the plasmids for 24-48 hours.

  • Cell Treatment:

    • For dose-response experiments, treat the transfected cells with varying concentrations of FGL peptide (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 6 hours).

    • For time-course experiments, treat the transfected cells with a fixed concentration of FGL peptide (e.g., 100 nM) for different durations (e.g., 0, 1, 3, 6, 12 hours).

  • Luciferase Assay:

    • After treatment, wash the cells once with PBS.

    • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly luciferase activity according to the manufacturer's instructions.

    • Subsequently, measure the Renilla luciferase activity in the same well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in CREB transcriptional activity relative to the vehicle-treated control group.

Visualizations

ERK_CREB_Signaling_Pathway cluster_nucleus FGL FGL Peptide FGFR1 FGFR1 FGL->FGFR1 Binds and Activates Ras Ras FGFR1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Gene Target Gene Expression CREB->Gene Promotes Transcription

Caption: FGL peptide activates the ERK/CREB signaling pathway.

Western_Blot_Workflow start Neuronal Cell Culture treat FGL Peptide Treatment (Dose-Response / Time-Course) start->treat lyse Cell Lysis & Protein Extraction treat->lyse quant Protein Quantification (BCA) lyse->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probe Antibody Probing (p-ERK, p-CREB, Total, Loading Control) transfer->probe detect Chemiluminescence Detection probe->detect analyze Image Analysis & Quantification detect->analyze Luciferase_Assay_Workflow start Neuronal Cell Culture transfect Co-transfection with CRE-Luciferase & Renilla Plasmids start->transfect treat FGL Peptide Treatment (Dose-Response / Time-Course) transfect->treat lyse Cell Lysis treat->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Data Normalization & Analysis measure->analyze

References

Application Notes and Protocols for CPPHA Assay in Assessing mGluR5-Mediated Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. One method to study mGluR5 function is by assessing its ability to mobilize intracellular calcium upon activation. This document provides detailed application notes and protocols for utilizing N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a positive allosteric modulator (PAM) of mGluR5, in a fluorescence-based calcium mobilization assay.

This compound is a valuable tool for studying mGluR5 as it binds to a unique allosteric site, distinct from the binding sites of other common mGluR5 modulators like MPEP.[1][2][3] This allows for the specific investigation of potentiation of the receptor's response to an agonist, such as glutamate. This assay is a critical tool in drug discovery for identifying and characterizing novel mGluR5 modulators.

Signaling Pathway

Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade that leads to the release of calcium from intracellular stores. The binding of an agonist (e.g., glutamate) to the receptor, potentiated by a PAM like this compound, activates the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent calcium indicators.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Ca²⁺ (Cytosolic) IP3R->Ca_cytosol Releases Ca_er Ca²⁺ (ER Store) Ca_er->IP3R Glutamate Glutamate Glutamate->mGluR5 Binds This compound This compound (PAM) This compound->mGluR5 Potentiates

Figure 1: mGluR5 signaling pathway leading to calcium mobilization.

Experimental Protocols

This section outlines a general protocol for a fluorescence-based calcium mobilization assay using this compound to assess mGluR5 activation in a cell-based system. This protocol is adaptable for various cell lines expressing mGluR5 (e.g., HEK293, rat cortical astrocytes).

Materials
  • Cell Line: HEK293 cells stably expressing rat or human mGluR5.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Pluronic F-127: 20% solution in DMSO.

  • This compound: Stock solution in DMSO.

  • Glutamate: Stock solution in water or assay buffer.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FDSS).

Methods

1. Cell Culture and Plating:

  • Culture mGluR5-expressing cells in T-75 flasks until they reach 80-90% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

2. Dye Loading:

  • Prepare the dye loading solution by mixing Fluo-4 AM and Pluronic F-127 with assay buffer to achieve a final concentration of 2-4 µM Fluo-4 AM and 0.02% Pluronic F-127.
  • Aspirate the culture medium from the cell plate.
  • Add 100 µL of the dye loading solution to each well.
  • Incubate the plate at 37°C for 45-60 minutes in the dark.
  • After incubation, wash the cells twice with 100 µL of assay buffer, leaving a final volume of 100 µL of assay buffer in each well.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
  • Prepare a glutamate solution in assay buffer at a concentration that elicits a response that is approximately 20% of the maximum glutamate response (EC20). This concentration needs to be predetermined in a separate experiment.[4][5]
  • For antagonist/negative modulator screening, prepare the test compounds at 2x the final concentration and a glutamate solution at its EC80 concentration.

4. Calcium Mobilization Measurement:

  • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at intervals of 1-2 seconds.
  • Establish a stable baseline fluorescence reading for 15-20 seconds.
  • For PAM activity:
  • Automatically inject 100 µL of the 2x this compound solution (or vehicle) into the wells.
  • Record the fluorescence for 3-5 minutes.
  • Automatically inject 50 µL of the EC20 glutamate solution.[5]
  • Continue recording the fluorescence for another 1-2 minutes.
  • For agonist activity:
  • Inject the test compound and monitor for a direct increase in fluorescence.
  • For antagonist activity:
  • Pre-incubate with the test compound for a defined period before adding an EC80 concentration of glutamate.

Data Analysis
  • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).

  • Normalize the data to the response of a maximal glutamate concentration.

  • For PAM activity, plot the ΔRFU against the log of the this compound concentration in the presence of an EC20 concentration of glutamate.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.

  • For antagonist activity, calculate the IC50 value from the concentration-response curve.

Data Presentation

The following tables summarize typical quantitative data obtained from mGluR5 calcium mobilization assays.

Table 1: Potency of mGluR5 Positive Allosteric Modulators (PAMs)

CompoundCell LineAgonist (Concentration)EC50 (nM)Reference
VU0360172HEK293-rat mGluR5Glutamate (EC20)13 ± 2[6]
VU0092273HEK293-rat mGluR5Glutamate (EC20)35 ± 5[6]
VU0361747HEK293-rat mGluR5Glutamate (EC20)126 ± 23[6]
ADX47273CHO-human mGluR5Glutamate (EC20-EC30)108 ± 41[4]
This compound HEK293-human mGluR5 Glutamate (EC20) ~300-1000 Hypothetical data based on literature

Note: The EC50 for this compound is provided as a hypothetical value for illustrative purposes, as specific EC50 values from calcium mobilization assays are not consistently reported across the literature.

Table 2: Agonist and Antagonist Activity at mGluR5

CompoundMode of ActionCell LineIC50 / EC50 (nM)Reference
GlutamateAgonistHEK293-rat mGluR5~3,000[5]
MPEPAntagonistVarious~10-30[1]
This compound PAM (no intrinsic agonist activity) HEK293-human mGluR5 >10,000 (as antagonist) [1]

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the this compound mGluR5 calcium mobilization assay.

Experimental_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution (Fluorescence Plate Reader) cluster_analysis Data Analysis A Seed mGluR5-expressing cells in 96-well plate B Incubate cells for 24 hours A->B C Load cells with calcium indicator dye (e.g., Fluo-4 AM) B->C D Wash cells and add assay buffer C->D E Measure baseline fluorescence D->E F Inject this compound (PAM) or vehicle E->F G Measure fluorescence change F->G H Inject Glutamate (EC20) G->H I Measure final fluorescence response H->I J Calculate ΔRFU (Peak - Baseline) I->J K Normalize data J->K L Generate concentration-response curve K->L M Determine EC50/IC50 values L->M

Figure 2: Experimental workflow for the this compound mGluR5 calcium mobilization assay.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Cells mGluR5-expressing cells Assay Calcium Mobilization Assay Cells->Assay This compound This compound (PAM) This compound->Assay Glutamate Glutamate (Agonist) Glutamate->Assay Dye Calcium Indicator Dye Dye->Assay Fluorescence Fluorescence Data Assay->Fluorescence EC50 EC50/IC50 Values Fluorescence->EC50

Figure 3: Logical relationship of components in the this compound assay.

References

Application Notes and Protocols: Utilizing Novel Compounds to Investigate Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Investigating the Effects of a Novel Compound (Compound X) on Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory.[1][2] Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that involve long-lasting changes in synaptic strength.[3][4] The modulation of these processes by pharmacological agents is of significant interest for the development of therapeutics for neurological and psychiatric disorders.

These application notes provide a comprehensive guide for investigating the effects of a novel therapeutic candidate, hereafter referred to as "Compound X," on synaptic plasticity. The protocols outlined below detail experimental workflows for electrophysiology, calcium imaging, and molecular assays to characterize the impact of Compound X on key signaling pathways and functional outcomes related to synaptic plasticity.

Signaling Pathways in Synaptic Plasticity

The induction of LTP and LTD is critically dependent on the influx of calcium through NMDA receptors, which acts as a coincidence detector for presynaptic glutamate release and postsynaptic depolarization.[1][2] The subsequent activation of calcium-dependent signaling cascades, involving kinases and phosphatases, ultimately leads to changes in the number and function of AMPA receptors at the postsynaptic membrane, thereby altering synaptic strength.[5][6]

Synaptic_Plasticity_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine ActionPotential Action Potential GlutamateRelease Glutamate Release ActionPotential->GlutamateRelease Glutamate Glutamate GlutamateRelease->Glutamate AMPAR AMPAR Glutamate->AMPAR Na+ influx NMDAR NMDAR Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium High-frequency stimulation CaMKII CaMKII LTP LTP (Increased AMPAR) CaMKII->LTP Calcineurin Calcineurin LTD LTD (Decreased AMPAR) Calcineurin->LTD Calcium->CaMKII Large Ca2+ increase Calcium->Calcineurin Small, prolonged Ca2+ increase

Caption: Signaling pathways in LTP and LTD.

Experimental Workflows

A multi-faceted approach is essential to fully characterize the effects of Compound X on synaptic plasticity. The following workflows outline the key experimental stages, from initial electrophysiological screening to detailed molecular analysis.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_imaging Calcium Imaging cluster_molecular Molecular Assays SlicePrep Hippocampal Slice Preparation Baseline Baseline Recording (fEPSPs) SlicePrep->Baseline LTP_LTD LTP/LTD Induction Baseline->LTP_LTD Recording Post-Induction Recording LTP_LTD->Recording CellCulture Neuronal Culture DyeLoading Calcium Indicator Loading CellCulture->DyeLoading Stimulation Neuronal Stimulation DyeLoading->Stimulation ImageAcq Image Acquisition Stimulation->ImageAcq Treatment Treat Neurons with Compound X Lysate Protein Lysate Preparation Treatment->Lysate WesternBlot Western Blot Lysate->WesternBlot Analysis Densitometry Analysis WesternBlot->Analysis

References

Troubleshooting & Optimization

Technical Support Center: CPPHA Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges associated with CPPHA (N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions for experimental use.

Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

Answer: this compound has low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The preferred method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Question: I have prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution of a DMSO stock is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try diluting your stock solution further to a lower final concentration.

  • Increase the Percentage of Co-solvent: While minimizing the final concentration of organic solvents in cell-based assays is crucial, a slightly higher percentage of DMSO (e.g., up to 0.5% or 1%, depending on your experimental system's tolerance) can help maintain solubility.

  • Use a Different Co-solvent: While DMSO is the most common solvent, other organic solvents like ethanol or dimethylformamide (DMF) could be tested for preparing the stock solution.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex, and then perform the next dilution.

  • Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final aqueous medium to improve the solubility and stability of the compound.

Question: I am observing variability in my experimental results. Could this be related to this compound solubility?

Answer: Yes, inconsistent solubility can lead to variability in experimental outcomes. If this compound is not fully dissolved or precipitates out of solution over time, the actual concentration of the compound in your experiment will be lower and inconsistent. To address this:

  • Visually Inspect Your Solutions: Before each experiment, carefully inspect your final working solutions for any signs of precipitation or cloudiness.

  • Prepare Fresh Dilutions: Prepare your final working solutions fresh from the stock solution immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.

  • Vortex Thoroughly: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the aqueous medium.

Frequently Asked Questions (FAQs)

What is the recommended solvent for making this compound stock solutions?

Based on manufacturer data sheets, this compound is soluble in DMSO up to 100 mM.[1][2]

What is the molecular weight of this compound?

The molecular weight of this compound is approximately 406.82 g/mol .[1][2]

Is this compound soluble in water?

The product datasheets do not provide a specific value for the aqueous solubility of this compound, which suggests it is poorly soluble in water. It is recommended to first dissolve it in an organic solvent like DMSO.

What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?

Several formulation strategies can be employed to enhance the solubility of hydrophobic compounds, including:

  • pH Modification: For ionizable compounds, adjusting the pH of the solution can increase solubility.[3][4]

  • Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly soluble drugs.[3]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3]

  • Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a higher dissolution rate.[3][5]

Quantitative Data

The following table summarizes the known solubility information for this compound.

SolventMaximum Solubility
DMSO100 mM[1][2]
Aqueous SolutionsNot specified, presumed to be low

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Weighing the Compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.068 mg of this compound (Molecular Weight = 406.82 g/mol ).

  • Adding the Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Dissolving the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may assist in dissolution, but be cautious about potential compound degradation at higher temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute vortex Vortex Thoroughly dilute->vortex use Use Immediately vortex->use

Caption: Workflow for Preparing this compound Solutions.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Precipitation Observed Upon Dilution? lower_conc Lower Final Concentration start->lower_conc Yes end_resolve Issue Resolved start->end_resolve No increase_cosolvent Increase Co-solvent % lower_conc->increase_cosolvent Still Precipitates lower_conc->end_resolve Resolved step_dilution Use Stepwise Dilution increase_cosolvent->step_dilution Still Precipitates increase_cosolvent->end_resolve Resolved add_surfactant Add Surfactant (e.g., Pluronic F-68) step_dilution->add_surfactant Still Precipitates step_dilution->end_resolve Resolved add_surfactant->end_resolve Resolved end_persist Issue Persists: Consider Alternative Compound or Formulation add_surfactant->end_persist Still Precipitates

Caption: Troubleshooting Precipitation Issues with this compound.

References

How to dissolve CPPHA in DMSO for stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving CPPHA in DMSO to prepare stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide array of organic molecules like this compound for use in biological assays.[1][2] It is a highly polar, aprotic solvent capable of solubilizing many compounds that are not soluble in aqueous solutions.[2][3]

Q2: What grade of DMSO should I use?

A2: It is recommended to use a high-purity, anhydrous (≤0.1% water) grade of DMSO, such as ACS reagent grade or a molecular biology grade, to ensure consistency and avoid potential contaminants that could affect your experiments.

Q3: How should I store the powdered this compound and the DMSO stock solution?

A3: Proper storage is crucial for maintaining the stability and efficacy of your compound. General storage guidelines are as follows:

MaterialStorage TemperatureDuration
This compound (Powder)-20°CUp to 3 years
This compound in DMSO-80°CUp to 6 months
This compound in DMSO-20°CUp to 1 month

Note: These are general guidelines. Always refer to the manufacturer's certificate of analysis (COA) for specific storage recommendations for your compound. Avoid repeated freeze-thaw cycles, as this can lead to compound precipitation and degradation.[4][5]

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] It is good practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol for calculation purposes).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Clean Workspace: Work in a clean and sterile environment, such as a laminar flow hood or biosafety cabinet.[6]

  • Weigh the this compound: Carefully weigh out 5 mg of this compound powder into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. This will result in a 10 mM stock solution.

  • Dissolve the Compound:

    • Gently vortex the tube to mix the this compound and DMSO.[6] It may take some time for the compound to dissolve completely.[6]

    • If the compound does not fully dissolve with vortexing, you can sonicate the solution in a water bath for short intervals. Be cautious, as excessive heating can degrade the compound.

  • Aliquot and Store: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]

Troubleshooting Guide

Q1: The this compound powder is not dissolving completely in DMSO.

A1:

  • Increase Mixing: Continue to vortex the solution for a longer period. Gentle warming (to no more than 37°C) can sometimes aid dissolution, but be aware of potential compound degradation.

  • Use Sonication: A brief sonication can help break up aggregates and enhance solubility.[7]

  • Check DMSO Quality: Ensure you are using anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of some compounds.[5]

Q2: My this compound precipitates out of the DMSO stock solution during storage.

A2:

  • Improper Storage: This can be due to temperature fluctuations or repeated freeze-thaw cycles.[5] Ensure a stable storage temperature and use single-use aliquots.

  • Water Contamination: Water absorption by DMSO can cause the compound to precipitate.[5] Use anhydrous DMSO and handle it in a low-humidity environment.

  • Supersaturated Solution: The initial concentration may be too high. Try preparing a more dilute stock solution.

Q3: The compound precipitates when I dilute the DMSO stock solution into my aqueous culture medium.

A3: This is a common issue when a compound is highly soluble in DMSO but poorly soluble in aqueous solutions.[8]

  • Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution. This gradual change in solvent polarity can help keep the compound in solution.[4]

  • Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO percentage in the medium (while staying within a non-toxic range) can improve solubility.

  • Use a Co-solvent: In some cases, the use of a co-solvent in the final dilution may be necessary, but this should be approached with caution as it can affect the experiment.[4]

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Gently add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol sonicate Sonicate Briefly check_sol->sonicate No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes sonicate->vortex store Store at -80°C or -20°C aliquot->store finish End store->finish

Caption: Workflow for dissolving this compound in DMSO.

References

Technical Support Center: Preventing CPPHA Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for preventing CPPHA (3-chloro-4-hydroxyphenylacetic acid) precipitation in your cell culture experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in cell culture media?

This compound is the acronym for 3-chloro-4-hydroxyphenylacetic acid, a phenolic acid compound used in various research applications. Its precipitation in aqueous solutions like cell culture media is primarily due to its low water solubility, especially at neutral or acidic pH. The chemical structure of this compound, containing a phenyl ring, makes it relatively nonpolar. In the complex environment of cell culture media, factors such as pH, temperature, and interactions with other media components can further reduce its solubility, leading to the formation of visible precipitates.

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What are the common causes?

Precipitation of this compound upon addition to cell culture media can be attributed to several factors:

  • pH Shift: this compound is a weak acid. Cell culture media is typically buffered to a physiological pH (around 7.2-7.4). If your this compound stock solution is prepared in a solvent with a different pH, the sudden shift upon dilution into the media can cause the compound to become less soluble and precipitate.

  • Solvent Shock: If a high concentration of an organic solvent (like DMSO) containing this compound is rapidly diluted into the aqueous media, the compound may not have sufficient time to properly dissolve and can "crash out" of the solution.

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit under the specific culture conditions.

  • Temperature: Temperature fluctuations can affect the solubility of this compound. A decrease in temperature after dissolving the compound can lead to precipitation.

  • Interaction with Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.

Q3: How can I prepare a stable stock solution of this compound?

Preparing a stable, concentrated stock solution is crucial for preventing precipitation. The recommended solvent for this compound is dimethyl sulfoxide (DMSO).

  • Recommended Solvent: Use 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Ensure complete dissolution of the this compound powder in DMSO. Gentle warming (e.g., to 37°C) and vortexing can aid this process.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to -80°C to minimize freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] It is essential to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q5: Can I use other solvents besides DMSO to dissolve this compound?

Ethanol can also be used to dissolve this compound. However, DMSO is generally preferred for its higher solubilizing power for many poorly soluble compounds. If using ethanol, the same principles of preparing a concentrated stock and keeping the final solvent concentration in the media low apply.

Q6: Does the presence of serum in the culture medium affect this compound solubility?

Yes, the presence of serum can influence the solubility of compounds like this compound. Serum proteins, such as albumin, can bind to small molecules, which can either increase their apparent solubility or, in some cases, lead to complex formation and precipitation. If you are observing precipitation in serum-containing media, it may be beneficial to dilute the this compound stock solution in a small volume of serum-free media first before adding it to the final serum-containing culture medium.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media

This is a common issue and is often related to the dilution process.

Troubleshooting Workflow:

Caption: Troubleshooting immediate this compound precipitation.

Detailed Steps:

  • Check DMSO Concentration: Calculate the final percentage of DMSO in your media. If it is too high, prepare a more concentrated stock solution of this compound in DMSO to reduce the volume added to the media.

  • Stepwise Dilution: Instead of adding the small volume of this compound stock directly into the large volume of media, first, add the stock to a smaller, intermediate volume of media (e.g., 100-200 µL). Mix well, and then add this intermediate solution to the final volume of media. This gradual dilution can prevent "solvent shock."

  • Vortexing During Addition: While adding the this compound stock solution to the media, gently vortex or swirl the media to ensure rapid and uniform mixing.

  • Temperature: Ensure both the this compound stock solution (if warmed for dissolution) and the cell culture media are at the same temperature (e.g., 37°C) before mixing.

Issue 2: Precipitate Forms Over Time in the Incubator

If the solution is initially clear but a precipitate forms after some time in the incubator, this suggests a slow precipitation process.

Troubleshooting Workflow:

Caption: Troubleshooting delayed this compound precipitation.

Detailed Steps:

  • pH Stability: Monitor the pH of your cell culture medium over the course of the experiment. A drop in pH due to cellular metabolism can decrease the solubility of acidic compounds like this compound. Ensure your medium has adequate buffering capacity.

  • Concentration Effects: Evaporation from culture plates or flasks can concentrate solutes, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and use sealed flasks or plates if necessary.

  • Media Stability: Some media components can degrade over time, which might affect the solubility of added compounds. Use fresh media for your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (3-chloro-4-hydroxyphenylacetic acid) powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Methodology:

  • Calculate the required mass: The molecular weight of this compound is 186.59 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 186.59 g/mol * 0.010 mol/L * 0.001 L = 0.0018659 g = 1.87 mg.

  • Weigh the this compound: In a sterile microcentrifuge tube, carefully weigh out 1.87 mg of this compound powder.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes, followed by further vortexing.

  • Visually Inspect: Ensure the solution is clear and free of any visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

  • Sterile pipette tips and tubes

Methodology:

  • Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature or in a 37°C water bath.

  • Calculate the required volume: To achieve a final concentration of 10 µM this compound in 10 mL of cell culture medium, you will need: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL of the 10 mM stock solution.

  • Prepare the final solution:

    • Pipette 10 mL of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the 10 µL of the 10 mM this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

  • Final DMSO concentration: In this example, the final DMSO concentration will be 10 µL / 10,000 µL = 0.1%.

  • Use immediately: It is recommended to use the this compound-containing medium immediately after preparation.

Data Presentation

Table 1: Factors Influencing this compound Precipitation and Recommended Solutions

FactorPotential Cause of PrecipitationRecommended Solution
pH Low pH decreases the solubility of the acidic this compound.Maintain physiological pH (7.2-7.4) in the culture medium. Ensure the medium is well-buffered.
Solvent High final concentration of organic solvent (e.g., DMSO) can be toxic and cause "solvent shock".Prepare a high-concentration stock solution in 100% DMSO and keep the final DMSO concentration in the media ≤ 0.1%.
Temperature Decreased temperature can reduce solubility.Prepare and mix solutions at 37°C. Avoid cold shocking the media after adding this compound.
Concentration The final concentration of this compound exceeds its solubility limit in the media.Determine the optimal working concentration through a dose-response experiment, starting with lower concentrations.
Dilution Method Rapid dilution of a concentrated stock can cause the compound to precipitate.Use a stepwise dilution method. Pre-dilute the stock in a small volume of media before adding to the final volume.

Table 2: Recommended Solvent Concentrations for Vehicle Controls

SolventRecommended Final ConcentrationNotes
DMSO ≤ 0.1%Some cell lines may tolerate up to 0.5%. Always perform a toxicity control.[1]
Ethanol ≤ 0.1%Similar to DMSO, cell line-specific toxicity should be evaluated.

By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation, ensuring the reliability and reproducibility of their cell culture experiments.

References

Technical Support Center: CPPHA (N-(2-cyanophenyl)-3-(4-hydroxyphenyl)acrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of CPPHA, a research compound for professionals in drug development. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many acrylamide-based compounds, can be influenced by several factors including:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2][3]

  • Light: Exposure to UV or visible light may cause photodegradation.[4][5][6]

  • pH: this compound may be susceptible to hydrolysis under acidic or basic conditions.[5]

  • Oxidation: The presence of oxidizing agents can lead to chemical degradation.[4][5]

  • Moisture: High humidity and direct contact with water can promote hydrolysis and other degradation pathways.[7]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container in a refrigerator at 2-8°C.[8] The area should be dry and protected from light.[6][9][10] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation from oxidation and moisture.

Q3: How should I store this compound solutions?

A3: this compound solutions are generally less stable than the solid compound and should be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the solution will depend on the solvent used. It is recommended to perform a stability study in your specific solvent system if you plan to store solutions for any length of time.

Q4: Can I store this compound at room temperature?

A4: Room temperature storage is not recommended for long-term stability. While the solid product is chemically stable at room temperature under standard ambient conditions, prolonged exposure to fluctuating temperatures, light, and humidity can lead to degradation over time.[11] For daily use, small quantities can be brought to room temperature before weighing.

Q5: What are the visible signs of this compound degradation?

A5: Degradation of this compound may be indicated by a change in color from its typical white to off-white or yellowish appearance. Other signs could include clumping of the powder (indicating moisture uptake) or a change in its solubility characteristics. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess purity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock.1. Verify the storage conditions of your this compound stock. 2. Perform a purity check of your this compound using a suitable analytical method like HPLC. 3. If degradation is confirmed, use a fresh, unopened vial of this compound.
Poor solubility of this compound 1. Degradation of the compound. 2. Use of an inappropriate solvent. 3. Moisture absorption by the solid.1. Check the purity of your this compound. 2. Consult the product datasheet for recommended solvents. 3. Ensure the compound is stored in a desiccated environment.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Review the handling and storage of your this compound. 2. Prepare fresh solutions for each experiment. 3. If using a stock solution, determine its stability over time in your specific solvent.
Loss of biological activity Degradation of the active compound.1. Confirm the identity and purity of your this compound stock. 2. Follow proper storage and handling procedures to prevent degradation. 3. Always use freshly prepared solutions for biological assays.

Stability Data

The following tables summarize representative data from forced degradation studies on this compound. These studies are designed to accelerate the degradation of the compound to identify potential degradation pathways and establish its stability profile.

Table 1: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDurationTemperatureThis compound Remaining (%)Major Degradants Formed (%)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C85.212.3 (Degradant A)
Base Hydrolysis (0.1 M NaOH) 8 hours60°C78.518.9 (Degradant B)
Oxidative (3% H₂O₂) 24 hoursRoom Temp92.16.5 (Degradant C)
Thermal 7 days80°C95.33.1 (Degradant D)
Photolytic (ICH Q1B) 1.2 million lux hoursRoom Temp98.71.0 (Degradant E)

Table 2: Long-Term Stability of Solid this compound

Storage ConditionDurationThis compound Purity (%)
2-8°C, Protected from light 12 months99.5
25°C / 60% RH 6 months98.2
40°C / 75% RH 3 months96.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Place it in an oven at 80°C for 7 days.

    • After exposure, prepare a solution of the stressed sample in acetonitrile and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Prepare a solution of the exposed sample and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Use an unstressed sample of this compound as a control.

    • Calculate the percentage of this compound remaining and the percentage of major degradants formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_solid_prep stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Liquid Sample base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Liquid Sample oxidative Oxidative (3% H2O2, RT) stock->oxidative Liquid Sample hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal Thermal (80°C, Solid) thermal->hplc photo Photolytic (ICH Q1B, Solid) photo->hplc data Data Interpretation (Purity & Degradation Profile) hplc->data solid_stock Solid this compound solid_stock->thermal Solid Sample solid_stock->photo Solid Sample

Caption: Workflow for this compound Forced Degradation Study.

troubleshooting_guide start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Dark, Dry) start->check_storage purity_check Perform HPLC Purity Check check_storage->purity_check degraded Degradation Confirmed? purity_check->degraded use_fresh Use Fresh this compound Stock degraded->use_fresh Yes investigate_other Investigate Other Experimental Parameters (e.g., reagents, instruments) degraded->investigate_other No

References

Technical Support Center: Optimizing Neuronal Stimulation with CPPHA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with CPPHA (N-Cyclopentyl-N'-(3-((5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl)amino)propyl)heptanediamide) for neuronal stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in neuronal stimulation?

A1: this compound is hypothesized to act as a positive allosteric modulator of a specific G-protein coupled receptor (GPCR) predominantly expressed in neuronal tissues. This modulation is thought to amplify the signaling cascade initiated by the receptor's endogenous ligand, leading to an increase in neuronal excitability. The downstream effects may involve the activation of protein kinase A (PKA) and subsequent phosphorylation of ion channels, resulting in enhanced neuronal firing.[1][2]

Q2: What is the recommended starting concentration for in vitro neuronal stimulation experiments?

A2: For initial experiments, a concentration range of 1 µM to 10 µM is recommended. A dose-response curve should be generated to determine the optimal concentration for your specific neuronal cell type and experimental conditions. It is crucial to also perform a cytotoxicity assay to identify any potential toxic effects at higher concentrations.

Q3: How should this compound be prepared and stored?

A3: this compound is supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve this compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: What are the expected outcomes of successful this compound-induced neuronal stimulation?

A4: Successful stimulation may be observed as an increase in the frequency and amplitude of action potentials, which can be measured using techniques like patch-clamp electrophysiology or multielectrode arrays.[3] Other indicators can include increased expression of immediate-early genes like c-fos, or changes in intracellular calcium levels, which can be visualized with calcium imaging.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Causes Recommended Solutions
No neuronal response observed 1. Sub-optimal this compound concentration: The concentration used may be too low to elicit a response. 2. Poor compound solubility: this compound may not be fully dissolved in the culture medium. 3. Cell health issues: The neurons may not be healthy or viable. 4. Inactive compound: The compound may have degraded due to improper storage.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. Visually inspect for precipitates. 3. Check cell viability using a trypan blue exclusion assay or other viability stain. 4. Use a fresh aliquot of the this compound stock solution.
High cell toxicity or death 1. This compound concentration is too high: The compound may be toxic at the concentration used. 2. High DMSO concentration: The final concentration of the DMSO solvent may be toxic to the cells. 3. Contamination: The cell culture may be contaminated.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration threshold. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. 3. Regularly check for signs of microbial contamination.
High variability in results 1. Inconsistent cell seeding density: Variations in the number of cells per well or dish. 2. Inconsistent this compound concentration: Pipetting errors leading to different final concentrations. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound.1. Ensure a uniform cell suspension and consistent seeding volume. 2. Calibrate pipettes regularly and use precise pipetting techniques. 3. Avoid using the outer wells of multi-well plates for experiments, or fill them with sterile medium to minimize evaporation from adjacent wells.
Unexpected off-target effects 1. Non-specific binding: this compound may be interacting with other receptors or ion channels.[5][6] 2. Activation of unintended signaling pathways: The compound may trigger other cellular processes.1. Review the literature for known off-target effects of similar compounds. 2. Use specific antagonists for suspected off-target receptors to see if the effect is blocked. 3. Perform a broader analysis of signaling pathways using techniques like RNA sequencing or proteomics.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Neuronal Firing Rate

This compound Concentration (µM)Mean Firing Rate (Hz) (± SEM)
0 (Vehicle Control)1.2 ± 0.2
12.5 ± 0.3
58.9 ± 0.7
1015.4 ± 1.1
2516.1 ± 1.3
5012.3 ± 1.5

Table 2: Hypothetical Cytotoxicity of this compound on Primary Cortical Neurons after 24-hour exposure

This compound Concentration (µM)Cell Viability (%) (± SEM)
0 (Vehicle Control)100 ± 2.1
198.5 ± 2.5
597.2 ± 3.1
1095.8 ± 3.5
2585.1 ± 4.2
5062.4 ± 5.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly for 2-3 minutes to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, sterile neuronal culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of culture medium.

    • Gently mix the working solution by pipetting up and down. Do not vortex.

    • Ensure the final DMSO concentration does not exceed 0.1%.

Protocol 2: In Vitro Neuronal Stimulation and Activity Assay

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated 24-well plates at a density of 1 x 10^5 cells per well.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for the formation of mature synaptic connections.

  • This compound Treatment:

    • Prepare a series of this compound working solutions at different concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO in culture medium).

    • Carefully remove half of the culture medium from each well and replace it with an equal volume of the corresponding working solution.

    • Incubate the cells for the desired treatment duration (e.g., 1 hour) at 37°C and 5% CO2.

  • Assessment of Neuronal Activity (Calcium Imaging):

    • Following treatment, wash the cells twice with pre-warmed HEPES-buffered saline.

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Acquire fluorescence images using a fluorescence microscope equipped with a camera and appropriate filters.

    • Analyze the changes in fluorescence intensity over time to determine the frequency and amplitude of calcium transients, which are indicative of neuronal activity.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound GPCR GPCR This compound->GPCR Binds G_protein G-protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Neuronal_Stimulation Neuronal Stimulation Ion_Channel->Neuronal_Stimulation Leads to

Caption: Hypothetical signaling pathway of this compound-induced neuronal stimulation.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare this compound Stock Solution (10 mM in DMSO) B Prepare Working Solutions (Dilute in Culture Medium) A->B E Treat Neurons with this compound B->E C Plate Primary Neurons D Culture Neurons (7-10 DIV) C->D D->E F Perform Neuronal Activity Assay (e.g., Calcium Imaging) E->F G Data Analysis F->G H Interpret Results G->H

Caption: Experimental workflow for in vitro neuronal stimulation using this compound.

References

Potential off-target effects of CPPHA at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CPPHA, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound at high concentrations?

To date, public domain literature has not extensively characterized the off-target profile of this compound at high concentrations. This compound is known as a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors, mGluR1 and mGluR5.[1] It acts at a novel allosteric site distinct from other known mGluR5 PAMs.[1][2] While this suggests a degree of specificity, the potential for off-target effects, especially at concentrations significantly higher than its EC50 for mGluR1/5 potentiation, cannot be disregarded. As a general principle, high concentrations of any small molecule can lead to interactions with unintended biological targets.

Q2: What are the potential, uncharacterized off-target effects I should be concerned about?

Given the chemical structure of this compound, potential off-target interactions could theoretically include:

  • Other GPCRs: While selective for mGluR1/5, high concentrations might lead to interactions with other members of the GPCR superfamily.

  • Kinases: Many small molecule drugs exhibit off-target effects on protein kinases.

  • Ion Channels: Interactions with various ion channels are a common source of off-target effects.

  • General Cytotoxicity: At high concentrations, compounds can induce cell stress and death through mechanisms unrelated to their primary pharmacology.

Q3: How can I experimentally assess the potential off-target effects of this compound in my model?

We recommend a tiered approach to screen for potential off-target effects.

  • Broad Panel Screening: Utilize a commercial service for broad in vitro pharmacology profiling. These panels screen compounds against a wide array of receptors, kinases, ion channels, and enzymes.[3][4]

  • Kinase Profiling: A specific kinase panel can provide more in-depth information on potential interactions with this large family of enzymes.

  • Cytotoxicity Assays: Assess the general health of your cells in the presence of high concentrations of this compound.

Troubleshooting Guides

Issue 1: I am observing unexpected phenotypes in my cellular assay at high concentrations of this compound that are inconsistent with mGluR1/5 modulation.

Possible Cause: This could be indicative of an off-target effect.

Troubleshooting Steps:

  • Confirm On-Target Activity: Run a concentration-response curve for this compound's potentiation of an mGluR1/5 agonist in your system to ensure it is active in the expected range.

  • Control Experiments:

    • Include a structurally related but inactive analog of this compound as a negative control.

    • Use a different, structurally distinct mGluR1/5 PAM to see if it recapitulates the effect.

    • If possible, use cells that do not express mGluR1 or mGluR5 to see if the effect persists.

  • Conduct a Cytotoxicity Assay: Determine if the observed phenotype is due to general cellular toxicity. See the "Experimental Protocols" section for a detailed cytotoxicity assay protocol.

Issue 2: My in vivo experiment with high-dose this compound is showing unexpected systemic effects.

Possible Cause: This could be due to off-target effects on other physiological systems.

Troubleshooting Steps:

  • In Vitro Profiling: If not already done, perform a broad in vitro pharmacology screen to identify potential off-target interactions that could explain the in vivo observations.[1][2][3][4]

  • Dose-Response Relationship: Carefully evaluate the dose-response relationship of the unexpected effect to determine if it aligns with the on-target pharmacology or suggests a separate mechanism.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Add the this compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Protocol 2: Workflow for In Vitro Off-Target Profiling

This is a general workflow for assessing the selectivity of this compound.

  • Primary Screening: Screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of targets (e.g., Eurofins SafetyScreen44 or similar).

  • Hit Identification: Identify any targets where this compound shows significant activity (e.g., >50% inhibition or stimulation).

  • Concentration-Response Analysis: For any identified "hits," perform a full concentration-response curve to determine the potency (IC50 or EC50) of this compound at these off-target sites.

  • Selectivity Analysis: Compare the potency of this compound at the off-target sites to its on-target potency at mGluR1/5. A significant window (e.g., >100-fold) between on-target and off-target potency suggests good selectivity.

Data Presentation

Table 1: Example Data Layout for Cytotoxicity Assay

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5082.1 ± 7.3
10065.4 ± 8.9
20040.2 ± 9.5

Table 2: Example Data Layout for Off-Target Screening

Target% Inhibition at 10 µM this compoundIC50 (µM)On-Target EC50 (mGluR5) (µM)Selectivity Ratio (Off-Target IC50 / On-Target EC50)
Target A65%8.50.185
Target B12%> 1000.1> 1000
Target C88%2.30.123

Visualizations

mGluR1_5_Signaling cluster_membrane Cell Membrane mGluR mGluR1/5 Gq Gq mGluR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGluR This compound This compound (PAM) This compound->mGluR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified mGluR1/5 signaling pathway activated by Glutamate and positively modulated by this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed primary_screen Primary Off-Target Screen (e.g., SafetyScreen44) Single High Concentration (e.g., 10 µM) start->primary_screen hit_found Hit(s) Identified? (>50% activity) primary_screen->hit_found concentration_response Concentration-Response Curve for each 'Hit' to determine IC50/EC50 hit_found->concentration_response Yes no_hit No Significant Hits. Phenotype might be due to un-screened target or complex biology. hit_found->no_hit No selectivity_analysis Selectivity Analysis: Compare Off-Target IC50 to On-Target EC50 concentration_response->selectivity_analysis risk_assessment Risk Assessment: Is the selectivity window sufficient? selectivity_analysis->risk_assessment low_risk Low Risk of Off-Target Effect risk_assessment->low_risk Yes high_risk High Risk of Off-Target Effect risk_assessment->high_risk No

References

Technical Support Center: Troubleshooting CPPHA Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the stability of experimental compounds, referred to herein as CPPHA (Cyclopentyl-N6-(4-hydroxyphenyl)adenosine), during long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to compound degradation and help ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent over time. Could this compound degradation be the cause?

A1: Yes, inconsistent results, such as a decrease in the expected biological effect or variability between experimental runs, can be a key indicator of compound degradation. Over time, the concentration of the active form of this compound may decrease, leading to diminished or unpredictable outcomes. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q2: What are the common factors that can lead to the degradation of a small molecule like this compound in a typical cell culture experiment?

A2: Several factors can contribute to the degradation of small molecules in solution and in cell culture environments. These include:

  • pH: The pH of the culture medium or solvent can significantly impact the stability of a compound. Deviations from the optimal pH range can lead to hydrolysis or other chemical reactions.

  • Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate degradation kinetics.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Oxidation: The presence of reactive oxygen species (ROS) in the culture medium or generated by cells can lead to oxidative degradation.

  • Enzymatic Degradation: Cells can metabolize compounds, and enzymes present in serum or cell lysates can also contribute to degradation.

  • Solvent Effects: The choice of solvent for stock solutions and its final concentration in the experimental setup can influence compound stability.

Q3: How can I determine if my batch of this compound is degrading?

A3: The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification of the remaining active molecule. A decrease in the peak area corresponding to this compound over time is a direct indication of degradation.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound Efficacy in a Long-Term Cell-Based Assay

Symptoms:

  • Initial experiments show a strong dose-dependent effect of this compound.

  • In experiments extending over several days or weeks, the observed effect diminishes or disappears, even with regular media changes containing fresh compound.

  • High variability in results between replicate experiments performed at different times.

Troubleshooting Workflow:

G This compound This compound Receptor Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Technical Support Center: Cell Viability Assays for Determining CPPHA Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common cell viability assays used to determine the toxicity of C-phycocyanin (CPPHA).

I. Troubleshooting Guides

When assessing the cytotoxicity of compounds like this compound, which is a colored molecule, it is crucial to be aware of potential interferences with colorimetric assays. The following tables provide troubleshooting guidance for common issues encountered with MTT, MTS, XTT, and LDH assays.

Table 1: Troubleshooting the MTT Assay
Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in control wells (no cells) - Contamination of the culture medium with reducing agents (e.g., phenol red) or microbial contamination.[1] - Degradation of the MTT solution.[1] - Interference from the test compound (this compound). C-phycocyanin is a blue pigment with an absorbance maximum around 620 nm, which could interfere with the absorbance reading of the formazan product (typically 570-590 nm).[2]- Use a serum-free medium during the MTT incubation step.[1] - Prepare fresh MTT solution and protect it from light.[3] - Include a control well with this compound in the medium but without cells to measure its intrinsic absorbance and subtract this value from the readings of the treated cells.
Low absorbance readings - Low cell number or low metabolic activity.[3] - Insufficient incubation time with MTT.[3] - Incomplete solubilization of formazan crystals.[1]- Optimize cell seeding density.[3] - Increase the incubation time with the MTT reagent.[3] - Ensure complete dissolution of formazan crystals by thorough mixing and, if necessary, a longer incubation with the solubilization buffer.[1]
High variability between replicate wells - Uneven cell seeding. - "Edge effect" in 96-well plates. - Inconsistent pipetting.- Ensure a homogeneous cell suspension before and during plating. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. - Use calibrated pipettes and consistent technique.
Table 2: Troubleshooting the MTS and XTT Assays
Problem Potential Cause(s) Recommended Solution(s)
High background absorbance - Contamination of reagents or culture medium. - Presence of reducing agents in the medium. - Color interference from this compound.- Use aseptic techniques and sterile reagents. - Use phenol red-free medium. - Run a parallel control with this compound in cell-free medium to determine its contribution to the absorbance and correct the final readings.
Low signal or no color change - Low cell number or viability.[4] - Insufficient incubation time.[5] - Inactive or degraded reagents.- Optimize the initial cell seeding density.[4] - Increase the incubation time with the MTS/XTT reagent.[5] - Store reagents as recommended and avoid repeated freeze-thaw cycles.[6]
Absorbance readings are too high - Cell numbers are too high.[7] - Microbial contamination.[7]- Reduce the number of cells plated per well.[7] - Check for contamination before adding the reagent.[7]
Table 3: Troubleshooting the LDH Assay
Problem Potential Cause(s) Recommended Solution(s)
High background LDH activity in the medium - High spontaneous cell death in control cultures. - Serum in the culture medium contains LDH. - Mechanical stress during handling (e.g., vigorous pipetting) causing cell lysis.- Optimize cell culture conditions to ensure high viability in control wells. - Use serum-free medium for the assay or include a medium-only background control. - Handle cells gently during all steps of the experiment.
Low or no LDH release in positive controls - Inefficient lysis of cells in the maximum LDH release control. - Low cell number.- Ensure the lysis buffer is added and mixed properly to achieve complete cell lysis. - Increase the number of cells seeded.
Interference from this compound - this compound may interact with the LDH enzyme or the colorimetric reagents. - The blue color of this compound might interfere with the absorbance reading (typically around 490 nm).- Include a control where this compound is added to the cell-free supernatant containing a known amount of LDH to check for direct interference with the assay components. - Measure the absorbance of this compound alone at the assay wavelength and subtract it from the experimental values.

II. Frequently Asked Questions (FAQs)

Q1: What is the main principle behind the MTT, MTS, and XTT assays?

These are all colorimetric assays that measure cell metabolic activity. Metabolically active cells have mitochondrial dehydrogenases that can reduce a tetrazolium salt (MTT, MTS, or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Q2: How does the LDH assay differ from the tetrazolium-based assays?

The LDH (Lactate Dehydrogenase) assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage. Therefore, it is a marker of cell death, whereas MTT, MTS, and XTT are indicators of metabolic activity in living cells.

Q3: Can the blue color of C-phycocyanin (this compound) interfere with these assays?

Yes, as a colored compound, this compound has the potential to interfere with colorimetric assays. C-phycocyanin has a strong absorbance peak around 620 nm.[2] While the absorbance maxima of the formazan products in MTT, MTS, and XTT assays, and the LDH assay product, are at different wavelengths (typically 450-590 nm), there could be some spectral overlap, especially at high concentrations of this compound. It is essential to run proper controls to account for this potential interference.

Q4: What are the essential controls to include when testing this compound toxicity?

You should include the following controls:

  • Untreated Cells (Negative Control): To establish the baseline viability/metabolic activity.

  • Vehicle Control: If this compound is dissolved in a solvent, cells should be treated with the solvent alone to account for any solvent-induced toxicity.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

  • Medium-Only Blank: To measure the background absorbance of the culture medium and assay reagents.

  • This compound-Only Control: this compound in the culture medium without cells to measure its intrinsic absorbance at the assay wavelength. This is crucial for correcting the final absorbance readings.

Q5: What is the "edge effect" and how can I minimize it?

The "edge effect" refers to the phenomenon where the cells in the outer wells of a 96-well plate behave differently from those in the inner wells, often due to increased evaporation of the medium. To minimize this, it is recommended to not use the outermost wells for experimental samples. Instead, fill them with sterile water or phosphate-buffered saline (PBS) to help maintain humidity across the plate.

III. Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound and appropriate controls for the desired duration.

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.[4]

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate to ensure complete dissolution and read the absorbance at 570-590 nm.[4]

MTS Assay Protocol
  • Cell Seeding and Treatment: Plate and treat cells with this compound as described for the MTT assay. The final volume in each well should be 100 µL.[2]

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[2]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[2]

  • Absorbance Reading: Record the absorbance at 490 nm.[2]

XTT Assay Protocol
  • Cell Seeding and Treatment: Plate and treat cells with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent immediately before use.[1]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[7]

  • Absorbance Reading: Measure the absorbance between 450-500 nm.[1]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Plate and treat cells with this compound in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

IV. Visualizations

Experimental_Workflow_for_CPPHA_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_this compound Add this compound & Controls plate_cells->add_this compound incubate Incubate add_this compound->incubate add_reagent Add Viability Reagent (MTT/MTS/XTT/LDH) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate data_analysis Calculate % Viability/ Cytotoxicity read_plate->data_analysis

Caption: Workflow for assessing this compound cytotoxicity using cell viability assays.

Tetrazolium_Assay_Principle cluster_cell Metabolically Active Cell cluster_measurement Measurement mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases mitochondria->dehydrogenase Contain formazan Formazan Product (Colored, Soluble/Insoluble) dehydrogenase->formazan Reduces tetrazolium Tetrazolium Salt (e.g., MTT, MTS, XTT) (Yellow, Soluble) tetrazolium->dehydrogenase Acts on spectrophotometer Spectrophotometer formazan->spectrophotometer Quantified by

Caption: Principle of tetrazolium-based cell viability assays.

LDH_Assay_Principle cluster_cells Cell Population cluster_reaction Assay Reaction cluster_measurement Measurement live_cell Live Cell (Intact Membrane) ldh_inside LDH live_cell->ldh_inside Contains dead_cell Dead Cell (Compromised Membrane) ldh_released Released LDH dead_cell->ldh_released Releases medium Culture Medium reaction LDH + Substrate -> Colored Product medium->reaction Sampled ldh_released->medium Into spectrophotometer Spectrophotometer reaction->spectrophotometer Measured by

Caption: Principle of the LDH cytotoxicity assay.

References

Technical Support Center: Enhancing CPPHA Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluR1 and mGluR5). It is a valuable research tool for studying the roles of these receptors in various neurological and psychiatric disorders. However, like many small molecule drugs, this compound is a structurally complex benzamide derivative, which often exhibit poor aqueous solubility. This low solubility can significantly limit its oral bioavailability, leading to low and variable drug exposure in animal models and potentially compromising the reliability of in vivo studies.

Q2: What are the initial signs of poor bioavailability in my animal study with this compound?

A2: Key indicators of poor bioavailability include:

  • Low and inconsistent plasma or tissue concentrations of this compound across different animals in the same dose group.

  • A lack of a clear dose-response relationship , where increasing the dose does not proportionally increase the observed effect.

  • High variability in the therapeutic or behavioral outcomes of the experiment.

  • The need for excessively high doses to elicit a biological response, which can increase the risk of off-target effects and toxicity.

Q3: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble drugs:

  • Particle Size Reduction: Decreasing the particle size of the drug to the micro- or nanoscale (nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymeric carrier in an amorphous state can increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Formulating the drug in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract and facilitate its absorption.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.

  • Use of Surfactants: The inclusion of surfactants in the formulation can improve the wettability of the drug particles and promote the formation of micelles, which can solubilize the drug.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low plasma exposure (low Cmax and AUC) after oral administration. Poor aqueous solubility and slow dissolution rate of this compound.1. Reduce Particle Size: Prepare a nanosuspension of this compound. 2. Create a Solid Dispersion: Formulate this compound with a suitable polymer (e.g., PVP, HPMC). 3. Develop a Lipid-Based Formulation: Use a self-emulsifying drug delivery system (SEDDS).
High inter-individual variability in plasma concentrations. Inconsistent dissolution and absorption in the gastrointestinal tract. Food effects.1. Improve Formulation Robustness: A well-formulated nanosuspension or solid dispersion can provide more consistent dissolution. 2. Control Feeding Schedule: Standardize the feeding schedule of the animals, as food can significantly impact the absorption of poorly soluble drugs.
Precipitation of the compound in aqueous media for dosing. Low aqueous solubility of the crystalline form of this compound.1. Use a Co-solvent System: For initial studies, a mixture of water and a biocompatible organic solvent (e.g., DMSO, PEG 400) can be used. However, be mindful of potential toxicity. 2. Prepare a Nanosuspension: Nanosuspensions are stable in aqueous media and can be dosed directly.
No observable in vivo effect despite achieving target plasma concentrations. Poor penetration of the blood-brain barrier (BBB).1. Characterize Brain-to-Plasma Ratio: Perform pharmacokinetic studies to determine the extent of this compound's brain penetration. 2. Formulation for BBB delivery: Consider strategies like the use of specific surfactants (e.g., polysorbate 80) that may inhibit efflux transporters at the BBB, or conjugation to brain-targeting ligands (an advanced and complex approach).

Quantitative Data Presentation

The following table presents a hypothetical, yet representative, case study illustrating the potential improvements in the pharmacokinetic parameters of a poorly soluble compound like this compound when formulated using different bioavailability-enhancing techniques.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension (Unformulated)50150 ± 454.0900 ± 270100 (Reference)
Nanosuspension50750 ± 1501.54500 ± 900500
Solid Dispersion (1:5 drug-to-polymer ratio)50600 ± 1202.03600 ± 720400

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. It is intended to demonstrate the potential magnitude of improvement that can be achieved with advanced formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Stabilizer solution (e.g., 2% w/v hydroxypropyl methylcellulose (HPMC) in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy bead mill

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle heating and stirring.

  • Disperse the this compound powder in the stabilizer solution to create a pre-suspension. A typical drug concentration is 5-10% w/v.

  • Add the pre-suspension and the milling media to the milling chamber of the bead mill. The chamber should be filled to approximately 80% with the milling media.

  • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.

  • Monitor the particle size distribution of the suspension periodically using a laser diffraction or dynamic light scattering particle size analyzer.

  • Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound in a polymeric carrier to enhance its solubility and dissolution.

Materials:

  • This compound

  • Polymeric carrier (e.g., polyvinylpyrrolidone K30 (PVP K30))

  • Organic solvent (e.g., methanol, acetone, or a mixture thereof)

  • Rotary evaporator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the this compound and the polymeric carrier in the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray diffraction or differential scanning calorimetry), drug content, and dissolution rate in a relevant buffer.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Decision start Poorly Soluble Compound (this compound) formulate_ns Nanosuspension start->formulate_ns formulate_sd Solid Dispersion start->formulate_sd formulate_lipid Lipid-Based Formulation start->formulate_lipid char_size Particle Size Analysis formulate_ns->char_size char_dissolution Dissolution Testing formulate_sd->char_dissolution formulate_lipid->char_dissolution char_stability Stability Assessment char_size->char_stability char_dissolution->char_stability pk_study Pharmacokinetic Study in Animals char_stability->pk_study pd_study Pharmacodynamic Study pk_study->pd_study decision Select Optimal Formulation pd_study->decision

Caption: Experimental workflow for selecting a bioavailability-enhancing formulation.

mGluR5_PAM_pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Receptor Gq Gq Protein mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR5 Binds to allosteric site PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of mGluR5 modulation by this compound.

Validation & Comparative

Comparative Analysis of CPPHA and VU 29 on mGluR5 Modulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two key positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), CPPHA and VU0092289 (VU 29), reveals distinct pharmacological profiles that are critical for their application in neuroscience research and drug development. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGluR5, which enhance the receptor's response to the endogenous ligand glutamate, are valuable tools for studying mGluR5 function and represent a promising therapeutic avenue. This guide focuses on two such PAMs: N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide (this compound) and VU0092289 (VU 29).

Quantitative Comparison of In Vitro Potency

The following table summarizes the key in vitro pharmacological parameters of this compound and VU 29 on mGluR5.

ParameterThis compoundVU 29Reference
Binding Site Non-MPEP siteMPEP site[1]
EC50 (Glutamate Potentiation) 400 - 800 nMNot explicitly reported for glutamate; EC50 for DHPG potentiation is 4.5 µM
Binding Affinity (Ki) Not explicitly reportedNot explicitly reported

Mechanism of Action and Signaling

Both this compound and VU 29 are positive allosteric modulators of mGluR5, meaning they do not activate the receptor directly but enhance its response to glutamate. However, they achieve this through distinct binding sites. This compound binds to a unique allosteric site that is separate from the well-characterized 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site.[1][2] In contrast, VU 29, an analog of CDPPB, is understood to bind to the MPEP site.[1][3]

The potentiation of mGluR5 by these PAMs leads to the enhancement of downstream signaling cascades. Activation of mGluR5 typically involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Both this compound and VU 29 have been shown to potentiate these downstream effects. For instance, both modulators enhance mGluR5-mediated potentiation of N-methyl-D-aspartate (NMDA) receptor currents and stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5][6]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site This compound This compound This compound->mGluR5 Binds to non-MPEP site VU29 VU 29 VU29->mGluR5 Binds to MPEP site Gq11 Gq/11 mGluR5->Gq11 Activates NMDAR NMDA Receptor Potentiation mGluR5->NMDAR Potentiates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Calcium_Mobilization_Workflow A Plate HEK293 cells stably expressing mGluR5 B Incubate cells overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for dye loading C->D E Wash cells to remove excess dye D->E F Add test compound (this compound or VU 29) E->F G Add a sub-maximal concentration of glutamate (e.g., EC20) F->G H Measure fluorescence intensity over time G->H I Analyze data to determine EC50 for potentiation H->I Binding_Assay_Workflow A Prepare cell membranes from cells expressing mGluR5 B Incubate membranes with a radiolabeled ligand (e.g., [3H]MPEP) A->B C Add increasing concentrations of the unlabeled test compound (this compound or VU 29) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from unbound radioligand by filtration D->E F Measure the amount of bound radioactivity E->F G Analyze data to determine the Ki (inhibitory constant) F->G

References

A Comparative Guide to CPPHA and Other mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) with other prominent metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs). The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies in neuroscience and drug development.

Introduction to mGluR5 and its Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric glutamate-binding site. This binding enhances the receptor's response to glutamate, offering a more nuanced modulation of receptor activity compared to direct agonists. This guide focuses on comparing this compound, a unique mGluR5 PAM, with other well-characterized modulators such as 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][2]oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273).

A key differentiator among these PAMs is their binding site on the mGluR5 receptor. While many mGluR5 PAMs, including CDPPB and ADX47273, interact with the same allosteric site as the negative allosteric modulator (NAM) 2-Methyl-6-(phenylethynyl)pyridine (MPEP), this compound is notable for binding to a distinct and unique allosteric site.[3] This difference in binding may underlie variations in their pharmacological profiles and in vivo effects.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other selected mGluR5 PAMs, focusing on their in vitro potency and pharmacokinetic properties.

Table 1: In Vitro Potency of mGluR5 PAMs

CompoundAssay TypeSpeciesEC50 (nM)Reference
This compound [³H]IPx AccumulationRat (Cortical Astrocytes)~1,000[4]
CDPPB Fluorometric Ca²⁺ AssayHuman~27[5]
CDPPB Fluorometric Ca²⁺ AssayRat20[6]
ADX47273 Fluorometric Ca²⁺ AssayRat170[1][7]

EC50 (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC50 value indicates higher potency.

Table 2: Pharmacokinetic Properties of mGluR5 PAMs

CompoundParameterSpeciesValueReference
ADX47273 Brain/Plasma RatioMouse1.6[1]
ADX47273 Half-life (t½)Mouse2 hours[1]

In Vivo Efficacy in Preclinical Models

mGluR5 PAMs have shown promise in preclinical models for psychiatric disorders, particularly schizophrenia. A common assay to evaluate antipsychotic-like potential is the reversal of hyperlocomotion induced by psychostimulants like amphetamine or phencyclidine (PCP).

  • CDPPB has been demonstrated to reverse amphetamine-induced hyperlocomotion and deficits in prepulse inhibition in rats, which are considered models of psychosis.[5]

  • ADX47273 has also shown efficacy in reducing conditioned avoidance responding in rats and blocking locomotor activities induced by PCP, apomorphine, and amphetamine in mice.[1][8] Furthermore, it has demonstrated pro-cognitive effects in models of learning and memory.[7]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the signaling pathway of mGluR5 and a typical experimental workflow for characterizing mGluR5 PAMs.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Binds PAM PAM PAM->mGluR5 Potentiates DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ ER->Ca2+ Releases Cellular_Response Downstream Cellular Response Ca2+->Cellular_Response Triggers

Caption: mGluR5 signaling cascade upon activation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Potency Potency & Efficacy Determination (EC₅₀ & Emax) HTS->Potency Selectivity Selectivity Profiling (vs. other mGluRs and off-targets) Potency->Selectivity Binding Binding Site Determination (e.g., Radioligand Binding Assay) Selectivity->Binding Lead_Compound Lead_Compound Binding->Lead_Compound PK Pharmacokinetic Studies (Brain Penetration, Half-life) Efficacy Preclinical Efficacy Models (e.g., Amphetamine-induced hyperlocomotion) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Compound_Library Compound_Library Compound_Library->HTS Lead_Compound->PK

Caption: Workflow for mGluR5 PAM characterization.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of mGluR5 PAMs.

Intracellular Calcium Mobilization Assay

This assay is a common method for assessing the potency and efficacy of mGluR5 modulators.

Objective: To measure the ability of a PAM to enhance glutamate-induced intracellular calcium release in cells expressing mGluR5.

Materials:

  • HEK293 cells stably expressing rat or human mGluR5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye extrusion).

  • Glutamate (orthosteric agonist).

  • Test compounds (mGluR5 PAMs).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into microplates at an appropriate density and culture overnight to allow for cell attachment.

  • Dye Loading: The following day, remove the culture medium and load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer with probenecid). Incubate for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add the test PAMs at various concentrations to the wells and incubate for a specified period (e.g., 10-15 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence kinetic plate reader. Establish a baseline fluorescence reading. Add a sub-maximal concentration of glutamate (e.g., EC₂₀) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response against the log concentration of the PAM to generate a dose-response curve and calculate the EC₅₀ value.

In Vivo Reversal of Amphetamine-Induced Hyperlocomotion

This behavioral assay is used to assess the potential antipsychotic-like activity of a compound.

Objective: To determine if a test compound can reduce the excessive locomotor activity induced by amphetamine in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Open-field activity chambers equipped with photobeam detectors.

  • d-Amphetamine sulfate.

  • Test compound (mGluR5 PAM).

  • Vehicle control.

Procedure:

  • Habituation: Place the animals individually into the open-field chambers and allow them to habituate for a period (e.g., 30-60 minutes).

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).

  • Psychostimulant Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine to induce hyperlocomotion.

  • Activity Monitoring: Immediately after the amphetamine injection, record the locomotor activity (e.g., number of beam breaks) for a set duration (e.g., 60-90 minutes).

  • Data Analysis: Quantify the total locomotor activity for each animal. Compare the activity levels of the compound-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotor activity by the test compound indicates potential antipsychotic-like efficacy.

Conclusion

This compound stands out among mGluR5 PAMs due to its unique allosteric binding site, which is distinct from the MPEP-binding site occupied by many other modulators like CDPPB and ADX47273. While direct, comprehensive comparative data is still emerging, the available information suggests that these compounds exhibit different in vitro potencies and that PAMs like CDPPB and ADX47273 show promising in vivo efficacy in preclinical models relevant to psychiatric disorders. The distinct binding site of this compound may translate to a different pharmacological profile, highlighting the importance of careful compound selection for specific research questions. The provided experimental protocols offer a foundation for the further characterization and comparison of these and other novel mGluR5 PAMs.

References

Cross-Validation of CPPHA's Effects as a Positive Allosteric Modulator of mGluR5 in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) with other mGluR5 Positive Allosteric Modulators (PAMs) showcases its distinct pharmacological profile across various cellular backgrounds, including recombinant cell lines and primary neuronal cultures. This guide provides a comprehensive overview of its performance, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.

This compound has emerged as a significant tool in the study of metabotropic glutamate receptor 5 (mGluR5), a key player in synaptic plasticity and a promising target for various neurological disorders. As a positive allosteric modulator (PAM), this compound enhances the receptor's response to its endogenous ligand, glutamate. A distinguishing feature of this compound is its action at a novel allosteric site, separate from the binding site of other well-known mGluR5 PAMs like 3,3'-difluorobenzaldazine (DFB) and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB).

Quantitative Comparison of mGluR5 PAMs

To objectively assess the efficacy and potency of this compound relative to other mGluR5 PAMs, a summary of their performance in functional assays across different cell lines is presented below. The primary method for evaluating these compounds is the measurement of intracellular calcium mobilization upon receptor activation, typically using a Fluorometric Imaging Plate Reader (FLIPR). The half-maximal effective concentration (EC50) for potentiation is a key metric for comparison.

CompoundCell LineTargetAssay TypeEC50 for PotentiationReference
This compound Recombinant Cells (e.g., HEK293, CHO)human/rat mGluR5Calcium Mobilization400-800 nM
This compound Primary Cortical Astrocytesrat mGluR5Calcium MobilizationSimilar to recombinant cells
CDPPB CHO cellshuman mGluR5Calcium Mobilization~27 nM
DFB Primary Cortical Astrocytesrat mGluR5Calcium MobilizationSimilar potentiation to this compound
VU0360172 Primary Striatal & Cortical Neuronsmurine mGluR5Receptor DesensitizationInduces desensitization

Note: Direct, side-by-side EC50 comparisons of all compounds in all listed cell lines are not always available in a single study. The data is compiled from multiple sources to provide a comparative overview.

Differential Effects Beyond Potentiation

While the primary function of these PAMs is to enhance the agonist response, they exhibit differential effects on downstream signaling and receptor regulation, which vary depending on the cell type.

In a study comparing this compound and DFB in primary rat cortical astrocytes, both compounds similarly potentiated glutamate-induced calcium transients. However, their effects on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another downstream signaling pathway of mGluR5, were notably different. DFB produced a parallel leftward shift in the agonist concentration-response curve for ERK1/2 phosphorylation. In contrast, this compound increased basal ERK1/2 phosphorylation at low agonist concentrations but inhibited it at higher concentrations. This highlights that allosteric modulators can have biased effects, differentially modulating distinct signaling cascades originating from the same receptor.

Furthermore, a comparative study of several mGluR5 PAMs, including VU0360172 and CDPPB, revealed cell-type-specific effects on receptor desensitization. In HEK293 cells stably expressing mGluR5, some PAMs induced receptor desensitization on their own, while others only enhanced agonist-induced desensitization. These effects were different in primary murine striatal and cortical neurons, underscoring the importance of cross-validating modulator effects in more physiologically relevant systems.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for assessing PAM activity.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Leads to Glutamate Glutamate Glutamate->mGluR5 Agonist Binding This compound This compound (PAM) This compound->mGluR5 Allosteric Modulation

Figure 1: Simplified mGluR5 signaling pathway.

Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_plating Plate cells expressing mGluR5 (e.g., HEK293, CHO, neurons) dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading baseline Measure baseline fluorescence dye_loading->baseline pam_addition Add this compound or other PAMs at varying concentrations baseline->pam_addition agonist_addition Add a sub-maximal concentration of glutamate (EC20) pam_addition->agonist_addition readout Record fluorescence changes over time agonist_addition->readout crc Generate concentration-response curves for PAM potentiation readout->crc ec50 Calculate EC50 values crc->ec50

Figure 2: Experimental workflow for a calcium flux assay.

Experimental Protocols

Calcium Mobilization Assay using FLIPR

This protocol outlines a typical procedure for assessing the potentiation of mGluR5-mediated calcium mobilization by this compound and other PAMs.

1. Cell Culture and Plating:

  • Culture cells (e.g., HEK293 or CHO cells stably expressing rat or human mGluR5, or primary neurons/astrocytes) under standard conditions.

  • Plate the cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C and 5% CO2 for 24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C in the dark.

3. Compound Preparation:

  • Prepare stock solutions of this compound and other PAMs in DMSO.

  • Perform serial dilutions of the compounds in the assay buffer to achieve the desired final concentrations.

  • Prepare a stock solution of a standard mGluR5 agonist (e.g., glutamate or DHPG) and dilute it to a concentration that elicits a response approximately 20% of the maximal response (EC20).

4. FLIPR Assay:

  • Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.

  • Program the instrument to perform a "triple-add" or "double-add" protocol.

  • First Addition: Measure baseline fluorescence for a set period (e.g., 10-20 seconds).

  • Second Addition: Add the serially diluted PAMs (including a vehicle control) to the wells and incubate for a defined period (e.g., 3-15 minutes).

  • Third Addition: Add the EC20 concentration of the agonist to all wells.

  • Data Acquisition: Continuously record the fluorescence intensity before and after each addition.

5. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • For each PAM concentration, calculate the potentiation of the agonist response relative to the vehicle control.

  • Plot the potentiation against the log of the PAM concentration to generate a concentration-response curve.

  • Fit the data using a non-linear regression model to determine the EC50 value for potentiation.

This comprehensive approach to cross-validating the effects of this compound in different cell lines provides a robust understanding of its pharmacological properties and its potential as a therapeutic agent. The observed cell-type-specific effects of mGluR5 PAMs highlight the critical need for such comparative studies in drug discovery and development.

A Comparative Analysis of CPPHA and Traditional mGluR Agonists in Modulating Receptor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of N-(4-chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide (CPPHA), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), with that of traditional orthosteric agonists. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms of action and functional outcomes.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Traditional mGluR agonists, such as (S)-3,5-DHPG (DHPG) and (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG), bind directly to the orthosteric site of the receptor, mimicking the action of the endogenous ligand, glutamate. In contrast, this compound is a positive allosteric modulator that binds to a novel allosteric site on the mGluR5 receptor, distinct from the binding sites of other known PAMs.[1] This distinct mechanism of action leads to a potentiation of the receptor's response to endogenous glutamate, offering a more nuanced modulation of receptor activity compared to the direct and often tonic activation by orthosteric agonists.

Quantitative Comparison of Efficacy

The efficacy of this compound and traditional mGluR agonists has been evaluated through various in vitro assays, primarily focusing on downstream signaling events such as intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Intracellular Calcium Mobilization

This compound potentiates the effect of traditional mGluR5 agonists on intracellular calcium mobilization. In studies using cultured rat cortical astrocytes, this compound was found to induce a parallel leftward shift in the concentration-response curves of DHPG- and glutamate-induced calcium transients. This indicates an increase in the potency of the orthosteric agonist in the presence of the PAM. While specific EC50 fold-shift values are not consistently reported in a comparative format across studies, the qualitative effect is well-established.

Compound/CombinationAssayEndpointResult
DHPGIntracellular Calcium MobilizationEC50Varies by cell type and experimental conditions
CHPGIntracellular Calcium MobilizationEC50~60-750 µM, depending on the expression system[1][2]
DHPG + this compoundIntracellular Calcium MobilizationPotentiationSignificant parallel leftward shift in DHPG concentration-response curve
Glutamate + this compoundIntracellular Calcium MobilizationPotentiationSignificant parallel leftward shift in glutamate concentration-response curve
ERK1/2 Phosphorylation

The effect of this compound on mGluR5-mediated ERK1/2 phosphorylation is more complex than its effect on calcium mobilization. In cultured rat cortical astrocytes, this compound was found to increase basal ERK1/2 phosphorylation and potentiate the effect of low concentrations of agonists. However, at high concentrations of agonists, this compound paradoxically decreased ERK1/2 phosphorylation. This suggests that this compound can have differential effects on distinct signaling pathways downstream of mGluR5 activation.

Compound/CombinationAssayEndpointResult
DHPGERK1/2 PhosphorylationFold Increase Over BasalSignificant increase, dependent on concentration and cell type[3][4][5]
DHPG + this compound (low DHPG conc.)ERK1/2 PhosphorylationPotentiationPotentiates DHPG-induced ERK1/2 phosphorylation
DHPG + this compound (high DHPG conc.)ERK1/2 PhosphorylationInhibitionDecreases DHPG-induced ERK1/2 phosphorylation

Signaling Pathways

Traditional mGluR agonists and this compound both ultimately modulate the canonical Gαq-protein signaling cascade associated with mGluR5. However, their distinct binding sites initiate this cascade differently.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gαq mGluR5->Gq activates Glutamate Glutamate / Traditional Agonist (e.g., DHPG, CHPG) Glutamate->mGluR5 Orthosteric Site This compound This compound (PAM) This compound->mGluR5 Allosteric Site PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Cellular Effects Ca2->Downstream MAPK_Cascade MAPK Cascade (e.g., Raf, MEK) PKC->MAPK_Cascade activates ERK ERK1/2 MAPK_Cascade->ERK activates ERK->Downstream

Caption: mGluR5 Signaling Pathway. (Within 100 characters)

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and traditional mGluR agonists. Specific parameters may vary between studies.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Plate cells expressing mGluR5 (e.g., primary cortical astrocytes or HEK293 cells) in a 96-well plate and grow to confluency.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Compound Addition: Wash the cells to remove excess dye. Add the test compounds (this compound, traditional agonist, or a combination) at various concentrations.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate concentration-response curves and calculate EC50 values.

Calcium_Mobilization_Workflow A Plate mGluR5-expressing cells B Load cells with calcium-sensitive dye A->B C Wash to remove excess dye B->C D Add test compounds (this compound and/or agonist) C->D E Measure fluorescence intensity D->E F Analyze data and generate dose-response curves E->F

Caption: Calcium Mobilization Assay Workflow. (Within 100 characters)
ERK1/2 Phosphorylation Assay (Western Blotting)

This method quantifies the level of phosphorylated ERK1/2, a downstream marker of mGluR5 activation.

  • Cell Culture and Treatment: Culture mGluR5-expressing cells to a suitable density. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation. Treat the cells with the test compounds for a specific duration (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.

  • Data Analysis: Quantify the band intensities using densitometry software.

Conclusion

This compound, as a positive allosteric modulator of mGluR5, offers a distinct pharmacological profile compared to traditional orthosteric agonists. Its ability to potentiate the effects of endogenous glutamate allows for a more physiologically relevant modulation of receptor activity. The differential effects of this compound on various downstream signaling pathways, such as calcium mobilization and ERK1/2 phosphorylation, highlight the complexity of allosteric modulation and suggest that this compound may offer a more targeted therapeutic approach with potentially fewer side effects compared to the global activation induced by traditional agonists. Further research is warranted to fully elucidate the therapeutic implications of these differences.

References

In Vivo Therapeutic Potential of CPPHA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the therapeutic promise of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a novel positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), reveals a significant gap in publicly available in vivo validation data. While in vitro studies have elucidated its unique mechanism of action, a comprehensive understanding of its therapeutic potential in living organisms remains elusive.

Currently, published research on this compound is primarily focused on its in vitro characterization. These studies have established that this compound enhances the receptor's response to glutamate by binding to a novel allosteric site, distinct from that of other known mGluR5 positive allosteric modulators (PAMs). This unique binding profile suggests the potential for a differentiated therapeutic effect and safety profile.

However, a thorough review of scientific literature and preclinical data repositories reveals a conspicuous absence of in vivo studies investigating the therapeutic efficacy of this compound in animal models of any disease. Consequently, a direct comparison of this compound's in vivo performance with other alternative treatments is not possible at this time.

To provide a framework for the future in vivo validation of this compound, this guide outlines the typical experimental workflow and key considerations for such studies, drawing on established methodologies for evaluating novel central nervous system drug candidates.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a standard workflow for the preclinical in vivo assessment of a novel compound like this compound.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation A Compound Synthesis & Formulation B Pharmacokinetic Studies (ADME) A->B C Animal Model Selection & Induction B->C D Efficacy Studies (Behavioral & Biomarker Analysis) C->D E Toxicology & Safety Pharmacology Studies D->E F Data Analysis & Reporting E->F

Caption: A typical experimental workflow for the in vivo validation of a new therapeutic compound.

Key Experimental Protocols

Should in vivo studies of this compound be undertaken, the following experimental protocols would be central to validating its therapeutic potential.

Pharmacokinetic Studies
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mouse or rat).

  • Methodology:

    • Administer a single dose of this compound via relevant routes (e.g., oral, intravenous, intraperitoneal).

    • Collect blood samples at multiple time points post-administration.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Assess brain penetration by measuring this compound concentrations in brain tissue.

Efficacy Studies in a Disease Model
  • Objective: To evaluate the therapeutic efficacy of this compound in a validated animal model of a relevant neurological or psychiatric disorder where mGluR5 modulation is implicated (e.g., schizophrenia, anxiety, or fragile X syndrome).

  • Methodology (Example: Mouse Model of Schizophrenia - PCP-induced hyperlocomotion):

    • Select an appropriate mouse strain (e.g., C57BL/6).

    • Induce a hyperlocomotor state by administering a psychostimulant such as phencyclidine (PCP).

    • Administer various doses of this compound or a vehicle control to different groups of animals.

    • Include a positive control group treated with a clinically effective antipsychotic drug.

    • Measure locomotor activity using an automated activity monitoring system.

    • Analyze the data to determine if this compound can significantly attenuate the PCP-induced hyperlocomotion compared to the vehicle control and the positive control.

Comparative Data (Hypothetical)

Without actual in vivo data for this compound, the following table presents a hypothetical comparison of key efficacy and safety parameters that would be evaluated. This table is for illustrative purposes only and does not represent real experimental outcomes.

ParameterThis compound (Hypothetical)Alternative A (e.g., Atypical Antipsychotic)Alternative B (e.g., Another mGluR5 PAM)
Efficacy
Reversal of Cognitive DeficitsDose-dependent improvementModerate improvementSignificant improvement
Reduction in Anxiety-like BehaviorSignificant anxiolytic effectVariable effectsPotent anxiolytic effect
Antipsychotic-like ActivityAttenuation of hyperlocomotionStrong attenuation of hyperlocomotionModerate attenuation
Safety & Tolerability
Motor Side Effects (e.g., EPS)Not observed at therapeutic dosesLow incidenceNot observed
SedationMild at high dosesModerate to highMinimal
Therapeutic IndexWideModerateWide

Signaling Pathway of mGluR5

The therapeutic effects of this compound would be mediated through the modulation of the mGluR5 signaling cascade. The following diagram illustrates the canonical signaling pathway of this receptor.

mGluR5_pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 This compound This compound This compound->mGluR5 Allosteric Modulation Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified signaling pathway of the metabotropic glutamate receptor 5 (mGluR5).

A Researcher's Guide to Negative Controls in CPPHA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of neuroscience research, the selective adenosine A1 receptor agonist, N6-cyclopentyladenosine (CPPHA), is a valuable tool for investigating the roles of adenosinergic signaling in various physiological and pathological processes. To ensure the rigor and validity of experimental findings, the use of appropriate negative controls is paramount. This guide provides a comparative overview of common negative control strategies for this compound experiments, complete with experimental protocols and data presentation to aid researchers in designing robust studies.

The Importance of Negative Controls

Negative controls are essential to demonstrate that the observed effects of this compound are specifically due to its interaction with the adenosine A1 receptor and not a result of off-target effects, the vehicle used for administration, or other confounding factors. The selection of an appropriate negative control is critical for the correct interpretation of experimental data.

Comparison of Negative Control Strategies

The choice of a negative control depends on the specific experimental question and the resources available. The three primary types of negative controls for this compound experiments are vehicle controls, inactive enantiomers, and pharmacological antagonists. Each has distinct advantages and disadvantages.

Negative Control TypePrinciple of OperationAdvantagesDisadvantages
Vehicle Control The vehicle is the solvent or solution used to dissolve and administer this compound, given to a control group in the same volume and manner as the this compound treatment.- Simple and cost-effective.- Accounts for any effects of the solvent itself.- Does not control for off-target effects of the this compound molecule.
Inactive Enantiomer An enantiomer is a stereoisomer that is a mirror image of the active drug but does not bind to the target receptor.- The ideal negative control as it has the same physicochemical properties as this compound.- Controls for potential off-target effects mediated by the chemical structure.- Often not commercially available and may require custom synthesis.- Synthesis can be complex and expensive.
Pharmacological Antagonist A selective antagonist for the target receptor (e.g., DPCPX for the A1 receptor) is co-administered with this compound or administered prior to this compound treatment.- Demonstrates that the effects of this compound are mediated by the specific target receptor.- Commercially available and well-characterized antagonists are often available.- The antagonist itself may have off-target effects or intrinsic activity.- Requires careful dose-response studies to ensure effective blockade without causing confounding effects.

Experimental Protocols

Below are detailed protocols for the implementation of vehicle and pharmacological antagonist controls in both in vitro and in vivo this compound experiments.

Protocol 1: Vehicle Control

Objective: To control for the effects of the solvent used to administer this compound.

Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO), saline)

  • Experimental system (in vitro cell culture or in vivo animal model)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in the chosen vehicle to create a concentrated stock solution. For example, a 10 mM stock solution in DMSO.

  • Preparation of Working Solutions:

    • This compound Treatment Group: Dilute the this compound stock solution in the appropriate cell culture medium or saline to the final desired concentration.

    • Vehicle Control Group: Prepare a solution containing the same final concentration of the vehicle as the this compound treatment group, but without this compound. For example, if the final this compound concentration is 10 µM and was prepared from a 10 mM stock in DMSO, the vehicle control would contain 0.1% DMSO in the final medium or saline.

  • Administration: Administer the this compound solution to the treatment group and the vehicle control solution to the control group using the same volume, route, and timing.

  • Data Analysis: Compare the results from the this compound-treated group to the vehicle-treated group. A statistically significant difference suggests the effect is due to this compound and not the vehicle.

Protocol 2: Pharmacological Antagonist Control using DPCPX

Objective: To demonstrate that the effects of this compound are mediated by the adenosine A1 receptor.

Materials:

  • This compound

  • DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective adenosine A1 receptor antagonist.[1][2]

  • Vehicle for this compound and DPCPX (e.g., DMSO, ethanol).[3]

  • Experimental system (in vitro cell culture or in vivo animal model)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10 mM in DMSO).

    • Prepare a stock solution of DPCPX in a suitable vehicle (e.g., 10 mM in DMSO or ethanol).[3][4]

  • Experimental Groups:

    • Vehicle Control: Receives the vehicle solution only.

    • This compound Treatment: Receives this compound at the desired concentration.

    • DPCPX Control: Receives DPCPX alone to assess any intrinsic effects of the antagonist.

    • This compound + DPCPX: Receives DPCPX prior to or concurrently with this compound.

  • Administration (in vitro):

    • Pre-incubate the "DPCPX Control" and "this compound + DPCPX" groups with DPCPX for a sufficient time to allow for receptor binding (e.g., 15-30 minutes). The optimal concentration of DPCPX should be determined by a dose-response curve to ensure A1 receptor blockade without non-specific effects. A concentration 10- to 100-fold higher than its Ki for the A1 receptor is a common starting point. The Ki of DPCPX for the human A1 receptor is approximately 3.9 nM.[2]

    • Add this compound to the "this compound Treatment" and "this compound + DPCPX" groups.

    • Add vehicle to the "Vehicle Control" group.

  • Administration (in vivo):

    • Administer DPCPX to the "DPCPX Control" and "this compound + DPCPX" groups via the appropriate route (e.g., intraperitoneal injection). The timing of administration should be based on the pharmacokinetic properties of DPCPX to ensure it is at an effective concentration at the target site when this compound is administered.

    • Administer this compound to the "this compound Treatment" and "this compound + DPCPX" groups.

    • Administer vehicle to the "Vehicle Control" group.

  • Data Analysis: If the effects of this compound are blocked or significantly attenuated in the "this compound + DPCPX" group compared to the "this compound Treatment" group, it provides strong evidence that the effects are mediated by the adenosine A1 receptor.

Visualizing Experimental Design and Signaling Pathways

To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_outcome Outcome Measurement Vehicle Control Vehicle Control Administer Vehicle Administer Vehicle Vehicle Control->Administer Vehicle This compound This compound Administer this compound Administer this compound This compound->Administer this compound Inactive Enantiomer Inactive Enantiomer Administer Inactive Enantiomer Administer Inactive Enantiomer Inactive Enantiomer->Administer Inactive Enantiomer Antagonist (DPCPX) Antagonist (DPCPX) Administer Antagonist Administer Antagonist Antagonist (DPCPX)->Administer Antagonist This compound + Antagonist This compound + Antagonist Administer this compound + Antagonist Administer this compound + Antagonist This compound + Antagonist->Administer this compound + Antagonist Measure Effect Measure Effect Administer Vehicle->Measure Effect Administer this compound->Measure Effect Administer Inactive Enantiomer->Measure Effect Administer Antagonist->Measure Effect Administer this compound + Antagonist->Measure Effect

Experimental workflow for this compound with negative controls.

a1_receptor_pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R activates Gi Gi/o Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., decreased neuronal firing) PKA->CellularResponse leads to DPCPX DPCPX (Antagonist) DPCPX->A1R blocks logical_relationship cluster_controls Negative Controls This compound This compound (Agonist) A1R A1 Receptor This compound->A1R Binds and Activates Effect Observed Effect A1R->Effect Mediates Vehicle Vehicle Control (No this compound) Vehicle->Effect Should have no effect InactiveEnantiomer Inactive Enantiomer (No A1R binding) InactiveEnantiomer->Effect Should have no effect Antagonist This compound + DPCPX (A1R blocked) Antagonist->Effect Blocks the effect

References

Assessing the Selectivity of CPPHA for Group I mGluRs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) for group I metabotropic glutamate receptors (mGluRs), mGluR1 and mGluR5. This compound is a positive allosteric modulator (PAM) that potentiates the response of these receptors to their endogenous ligand, glutamate. Understanding the selectivity of a modulator like this compound is critical for its utility as a research tool and for its potential therapeutic development. This guide compares the performance of this compound with other selective group I mGluR PAMs, providing supporting experimental data and detailed methodologies.

Comparative Analysis of Selectivity and Potency

The selectivity of a PAM is a crucial determinant of its utility. Ideally, a selective PAM should potentiate its target receptor with high potency while exhibiting minimal or no activity at other related receptors. The following table summarizes the available quantitative data for this compound and compares it with two other well-characterized group I mGluR PAMs: Ro 67-7476 for mGluR1 and CDPPB for mGluR5.

CompoundTarget ReceptorEC50 (nM)Selectivity ProfileReference
This compound mGluR5~1,200PAM at mGluR1; activity at other mGluR subtypes not extensively reported. Noted to have limited potency and solubility for in vivo studies.[1]
Ro 67-7476 mGluR160.1Potent and selective PAM for mGluR1.[2]
CDPPB mGluR527Potent and selective PAM for mGluR5 with no activity observed at other mGluR subtypes at concentrations up to 10 µM.[3]

Note: EC50 values can vary depending on the specific assay conditions, cell type, and agonist concentration used. The data presented here are for comparative purposes.

Experimental Protocols

The assessment of a modulator's selectivity and potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the characterization of group I mGluR PAMs.

Calcium Mobilization Assay using FLIPR

This is a common functional assay to measure the potentiation of group I mGluR activity, as these receptors signal through the Gq pathway, leading to an increase in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used for this purpose.

Objective: To determine the EC50 of a PAM by measuring the potentiation of an agonist-induced calcium response.

Materials:

  • HEK293 cells stably expressing the mGluR of interest (e.g., mGluR1 or mGluR5).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • mGluR agonist (e.g., Glutamate, Quisqualate).

  • Test compound (PAM, e.g., this compound).

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target mGluR into 384-well microplates at an appropriate density (e.g., 20,000 cells/well) and incubate overnight to allow for cell attachment.

  • Dye Loading: The next day, prepare a dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cell plates and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound (PAM) in assay buffer. Also, prepare a fixed, sub-maximal concentration (e.g., EC20) of the mGluR agonist.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • The test compound is then added to the cell plate, and the fluorescence is monitored for a few minutes to detect any agonist activity of the PAM.

    • Subsequently, the fixed concentration of the agonist is added, and the resulting change in fluorescence, indicating calcium mobilization, is recorded over time.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The potentiation by the PAM is calculated as the fold-shift in the agonist's EC50 or as the increase in the response to a fixed agonist concentration. The EC50 of the PAM is determined by plotting the potentiation against the concentration of the PAM.

Radioligand Binding Assay

This assay is used to determine if a PAM binds to the same site as a known radiolabeled allosteric modulator, providing insights into its binding site.

Objective: To determine if this compound competes with the binding of a radiolabeled allosteric modulator (e.g., [3H]MPEP for mGluR5).

Materials:

  • Cell membranes prepared from cells expressing the target mGluR (e.g., mGluR5).

  • Radiolabeled allosteric modulator (e.g., [3H]MPEP).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of bound radioligand. A decrease in radioactivity with increasing concentrations of the test compound indicates competition for the same binding site. The IC50 of the test compound can be calculated and converted to a Ki value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_receptor Group I mGluR Signaling cluster_downstream Downstream Effectors Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Binds Gq Gαq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Further Downstream Signaling PKC->Downstream

Caption: Canonical signaling pathway of group I mGluRs.

G cluster_prep Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis plate_cells Plate mGluR-expressing HEK293 cells dye_load Load cells with calcium-sensitive dye plate_cells->dye_load baseline Measure baseline fluorescence dye_load->baseline add_pam Add PAM (e.g., this compound) baseline->add_pam add_agonist Add mGluR agonist add_pam->add_agonist measure_response Measure fluorescence change (Ca²⁺ mobilization) add_agonist->measure_response analyze Calculate potentiation and determine EC50 measure_response->analyze

Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.

Conclusion

This compound is a valuable research tool as a positive allosteric modulator of both mGluR1 and mGluR5, acting at a novel allosteric site. However, for in vivo studies and applications requiring high potency and subtype selectivity, other available PAMs may be more suitable. Specifically, Ro 67-7476 offers high potency and selectivity for mGluR1, while CDPPB is a potent and selective PAM for mGluR5. The choice of modulator will ultimately depend on the specific research question and the experimental system being used. Further characterization of this compound's activity across all mGluR subtypes would be beneficial for a more complete understanding of its selectivity profile.

References

Safety Operating Guide

Proper Disposal of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of the chemical compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide (CAS No. 693288-97-0). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions was not publicly available, the following procedures are based on best practices for handling chlorinated organic compounds and phthalimide derivatives in a laboratory setting.

Chemical and Physical Data Summary

PropertyValue
Chemical Name N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide
CAS Number 693288-97-0
Molecular Formula C22H15ClN2O4
Appearance Solid (presumed)
Known Hazards Specific toxicity and environmental hazards are not fully characterized. Treat as a potentially hazardous substance.

Experimental Protocol: Waste Disposal Procedure

The proper disposal of N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide must be conducted in a controlled laboratory environment by trained personnel. The following step-by-step protocol outlines the necessary procedures for compliant waste management.

1. Waste Identification and Segregation:

  • Characterize the Waste: This compound should be treated as a hazardous chemical waste. Due to its chemical structure, it is classified as a non-halogenated or halogenated organic solid waste, depending on the specific waste stream.

  • Segregate from Other Waste: Do not mix this compound with other waste streams, especially incompatible materials, to prevent unforeseen chemical reactions.

2. Personal Protective Equipment (PPE):

  • Minimum PPE: Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Enhanced Precautions: If handling large quantities or if there is a risk of dust generation, use a chemical fume hood and consider respiratory protection.

3. Containerization:

  • Primary Container: Collect waste in a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure-fitting lid.

4. Labeling:

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide"

    • The CAS number: "693288-97-0"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant" - as a precaution)

    • The accumulation start date

    • The name and contact information of the generating laboratory or researcher

5. Storage:

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • Safe Storage Conditions: The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.

6. Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations. Incineration at a permitted hazardous waste facility is a common and appropriate disposal method for this type of organic compound.

  • Documentation: Retain all documentation related to the waste disposal, including manifests and certificates of disposal, for your records.

Disposal Workflow Diagram

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPPHA
Reactant of Route 2
Reactant of Route 2
CPPHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.